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Core Science & Biosynthesis

Foundational

Physicochemical Characterization and Stability Profiling of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol: A Technical Whitepaper

Executive Summary As pharmaceutical pipelines increasingly rely on highly functionalized chiral intermediates, understanding the fundamental physical organic chemistry of these molecules is paramount. (S)-5-(Diethylamino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical pipelines increasingly rely on highly functionalized chiral intermediates, understanding the fundamental physical organic chemistry of these molecules is paramount. (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol is a highly reactive, electron-rich chiral aminophenol derivative. Its unique structural topology—specifically the para-relationship between the electron-donating diethylamino group and the benzylic alcohol—presents severe stability challenges, including rapid acid-catalyzed racemization and extreme oxidative susceptibility.

This whitepaper provides an in-depth technical guide to the physicochemical properties, degradation mechanics, and stability-indicating analytical workflows required to handle this compound. Designed for drug development professionals, the protocols herein are built on self-validating systems to ensure absolute scientific integrity and regulatory compliance [1].

Structural Mechanics & Causality of Reactivity

To predict and control the stability of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol, one must look beyond its functional groups and analyze its electronic topology.

The Para-Resonance Effect: The molecule features a phenol ring with a 1-hydroxyethyl group at the C2 position and a diethylamino group at the C5 position. Crucially, C2 and C5 are para to each other. Under mildly acidic conditions, the benzylic hydroxyl group is protonated and eliminated as water, generating a benzylic carbocation. Unlike typical benzylic cations, this intermediate is exceptionally stabilized by the strong resonance electron donation from the para-diethylamino group.

This resonance cascade forms a planar, highly stable para-quinone methide iminium intermediate [3]. Because this intermediate is achiral and planar, subsequent nucleophilic attack by water occurs from both faces with equal probability, leading to rapid racemization of the (S)-enantiomer. Furthermore, competitive deprotonation of the adjacent methyl group yields a dehydrated vinyl degradant [2]. This causality dictates that the compound must be strictly maintained in neutral to mildly alkaline environments to preserve its chiral integrity.

Physicochemical Profile

The following table summarizes the core quantitative data governing the molecule's behavior in formulation and analytical environments.

PropertyValue / DescriptionAnalytical Consequence
Molecular Formula C₁₂H₁₉NO₂High nitrogen/oxygen content requires MS tuning for optimal ionization.
Molecular Weight 209.29 g/mol Easily detectable via LC-ESI-MS in positive ion mode [M+H]+ = 210.3.
pKa₁ (Phenolic OH) ~9.8Deprotonates at high pH, drastically increasing autoxidation rates.
pKa₂ (Diethylamino) ~5.5Requires mobile phase pH > 7.5 or < 3.5 to prevent peak tailing in RP-HPLC.
LogP (Predicted) ~2.4Moderately lipophilic; exhibits good retention on standard C18 stationary phases.
Stereocenter C1 of the hydroxyethyl groupRequires Chiral Stationary Phase (CSP) chromatography for enantiomeric purity.

Degradation Pathways (ICH Q1A/Q1B Context)

Understanding the degradation pathways is essential for designing forced degradation studies that comply with ICH Q1A(R2) and Q1B guidelines [4].

  • Oxidative Degradation (Autoxidation): The combination of a phenolic hydroxyl and a dialkylamine creates a highly electron-rich aromatic system. In the presence of O₂, trace metals, or light, the molecule undergoes single-electron transfer (SET) to form a semiquinone radical, which rapidly oxidizes to a quinone imine [2]. These electrophilic species polymerize into dark tars, causing the material to discolor.

  • Acid-Catalyzed Dehydration & Racemization: As explained via the para-quinone methide iminium mechanism, exposure to pH < 5 leads to the formation of 5-(diethylamino)-2-vinylphenol and the (R/S) racemic mixture [3].

Degradation A (S)-5-(Diethylamino)- 2-(1-hydroxyethyl)phenol B Quinone Imine (Oxidation Product) A->B Autoxidation (O2, Light, pH > 7) E Para-Quinone Methide Iminium Intermediate A->E Acidic Ionization (-H2O, pH < 5) C 5-(Diethylamino)- 2-vinylphenol D (R/S) Racemic Mixture E->C De-protonation (-H+) E->D Nucleophilic Attack (+H2O)

Fig 1: Degradation pathways of the API via oxidation and para-quinone methide iminium formation.

Experimental Protocols: Self-Validating Workflows

To ensure the trustworthiness of stability data, analytical protocols must be self-validating systems [1]. This means the assay must separate enantiomers, resolve all degradants, and achieve a mass balance of 100 ± 2%. A drop in mass balance indicates the formation of invisible polymeric tars, triggering secondary orthogonal analysis.

Protocol 1: Oxidative Forced Degradation Assay

Causality: Hydrogen peroxide stress is used to simulate long-term oxidative liability. Immediate quenching is mandatory; failing to quench allows degradation to continue in the autosampler, invalidating the kinetic data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the API in a 50 mM ammonium bicarbonate buffer (pH 7.4) to a concentration of 1.0 mg/mL. Rationale: Neutral pH prevents acid-catalyzed racemization while keeping the amine partially protonated for solubility.

  • Stress Induction: Add 3% H₂O₂ (v/v) to the sample vial. Incubate at 40°C in the dark to isolate oxidative variables from photolytic variables.

  • Timepoint Aliquoting: Withdraw 100 µL aliquots at 0, 2, 4, and 8 hours.

  • Quenching (Critical Step): Immediately quench the withdrawn aliquot by adding 10 µL of 10% sodium thiosulfate (Na₂S₂O₃) to consume residual H₂O₂.

  • Dilution: Dilute the quenched sample 1:10 with the initial mobile phase prior to injection.

Protocol 2: Stability-Indicating Chiral LC-MS/MS

Causality: A high-pH mobile phase ensures the diethylamino group remains in its free-base (neutral) form, preventing secondary interactions with residual silanols on the stationary phase that cause peak tailing [1].

Step-by-Step Methodology:

  • Column Selection: Use an immobilized polysaccharide-based chiral column (e.g., Chiralpak IG) capable of withstanding high pH.

  • Mobile Phase:

    • Phase A: 20 mM Ammonium Bicarbonate in Water (adjusted to pH 9.5 with ammonium hydroxide).

    • Phase B: 100% Acetonitrile.

  • Gradient: Isocratic elution at 60% Phase A / 40% Phase B to ensure baseline resolution of the (S) and (R) enantiomers.

  • Detection: UV detection at 254 nm (for mass balance calculations) coupled in-line with ESI-MS/MS (Positive mode, MRM transition m/z 210.3 → 192.3 for the loss of water).

Workflow Step1 Sample Prep (API in Buffer) Step2 Stress Conditions (ICH Q1A/B) Step1->Step2 Step3 Quenching & Neutralization Step2->Step3 Timepoints Step4 Chiral LC-MS/MS Analysis Step3->Step4 Step5 Data Processing (Mass Balance) Step4->Step5

Fig 2: Self-validating stability-indicating workflow ensuring mass balance and chiral integrity.

References

  • Watson, D. G. Pharmaceutical Analysis: A Textbook for Pharmacy Students and Pharmaceutical Chemists (5th Edition). Elsevier. URL:[Link]

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th Edition). Wiley. URL:[Link]

  • Anslyn, E. V., & Dougherty, D. A. Modern Physical Organic Chemistry. University Science Books. URL:[Link]

  • ICH Q1A (R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

Exploratory

Comprehensive In Vitro Cytotoxicity Profiling of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol: A Technical Guide for Preclinical Evaluation

Executive Summary The structural motif of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol —combining a sterically hindered diethylamino group with a redox-active phenol ring—presents unique pharmacological potential but al...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural motif of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol —combining a sterically hindered diethylamino group with a redox-active phenol ring—presents unique pharmacological potential but also necessitates rigorous toxicological de-risking. Phenolic compounds can undergo auto-oxidation or enzymatic conversion to reactive quinone imines, potentially triggering oxidative stress, mitochondrial uncoupling, or direct membrane disruption.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic "live/dead" binary testing. Here, we establish a self-validating, orthogonal screening cascade to define the in vitro cytotoxicity profile of this investigational chemical entity (ICE). By synthesizing metabolic viability, membrane integrity, and high-content imaging, we can pinpoint the exact mechanistic origin of toxicity.

Strategic Framework: The Causality of Assay Selection

Relying on a single colorimetric assay (such as MTT) is a critical failure point in modern drug development, especially for redox-active phenols that can artificially reduce tetrazolium salts and yield false-positive viability signals.

To build a trustworthy and self-validating system, our workflow is anchored in three pillars:

  • Metabolic Competence: Quantifying ATP as an absolute marker of cellular energy states.

  • Membrane Integrity: Measuring Lactate Dehydrogenase (LDH) release to differentiate transient metabolic stalling from irreversible necrosis.

  • Phenotypic Anchoring: Utilizing High-Content Screening (HCS) to map subcellular stress responses (e.g., mitochondrial depolarization) before overt cell death occurs.

Workflow ICE (S)-5-(Diethylamino)-2- (1-hydroxyethyl)phenol Primary Primary Screen: ATP Quantitation ICE->Primary Secondary Secondary Screen: LDH Release Primary->Secondary If IC50 < 100 µM HCS Mechanistic Screen: High-Content Imaging Secondary->HCS Define Toxicity Mode Decision Go/No-Go Decision: Preclinical Safety HCS->Decision

Orthogonal screening workflow for evaluating preclinical in vitro cytotoxicity.

Primary Screening: Metabolic Viability via ATP Quantitation

Mechanistic Rationale

ATP is a fundamental indicator of metabolically active cells; its depletion is one of the earliest markers of cellular stress[1]. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay because it relies on a proprietary thermostable luciferase that generates a "glow-type" luminescent signal directly proportional to the amount of ATP present[1]. This assay is highly sensitive, capable of detecting as few as 15 cells/well in a 384-well format, making it superior to traditional dye-exclusion methods[2].

Self-Validating Protocol: ATP Quantitation

Note: This protocol includes internal controls to validate the dynamic range and rule out luminescence quenching by the test compound.

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) and HEK293 (renal) cells at 2,000 cells/well in a solid white 384-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol in a 10-point dose-response curve (0.1 µM to 100 µM).

    • Control A (Vehicle): 0.1% DMSO.

    • Control B (Positive Kill): 10 µM Staurosporine.

  • Reagent Addition: After 48 hours of exposure, equilibrate the plate to room temperature for 30 minutes. Add an equal volume (e.g., 25 µL) of CellTiter-Glo® Reagent to each well[3].

  • Lysis and Stabilization: Mix vigorously on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[1].

  • Detection: Record luminescence using a multimode microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Secondary Screening: Membrane Integrity and Necrosis

Mechanistic Rationale

A drop in ATP does not explicitly confirm cell death; it may indicate cytostasis or mitochondrial uncoupling. To confirm irreversible cytotoxicity, we measure the release of Lactate Dehydrogenase (LDH). LDH is a stable cytoplasmic oxidoreductase present in all cell types[4]. When the plasma membrane is compromised (indicating necrosis or late-stage apoptosis), LDH leaks into the extracellular medium[5]. The assay relies on a coupled enzymatic reaction where LDH converts lactate to pyruvate, reducing NAD⁺ to NADH, which subsequently drives the generation of a measurable signal[5].

Self-Validating Protocol: LDH Release
  • Supernatant Harvesting: From a parallel 384-well plate treated identically to the ATP assay, carefully aspirate 10 µL of culture supernatant per well and transfer to a clear assay plate.

  • Maximum Release Control: 45 minutes prior to harvesting, add 10% Triton X-100 to a set of untreated control wells to induce total membrane rupture. This establishes the 100% cytotoxicity baseline.

  • Enzymatic Reaction: Add the LDH reaction mix (containing lactate, NAD⁺, and a tetrazolium salt/diaphorase or luminescent substrate) to the supernatant.

  • Incubation & Readout: Incubate for 30 minutes at room temperature in the dark. Measure absorbance (e.g., 490 nm) or luminescence.

  • Data Normalization: Calculate % Cytotoxicity =[(Experimental - Vehicle) / (Maximum Release - Vehicle)] × 100.

Mechanistic Profiling: High-Content Screening (HCS)

Mechanistic Rationale

Hepatotoxicity is a leading cause of drug attrition. High-Content Screening (HCS) multiplexes fluorescent probes with automated epifluorescence microscopy to evaluate several biochemical and morphological parameters simultaneously at the single-cell level. Studies show that multiparametric HCS applied to HepG2 cells achieves >90% sensitivity and specificity for detecting human hepatotoxic potential, far outperforming conventional single-endpoint assays[6]. For a phenolic compound, monitoring oxidative stress (ROS) and mitochondrial membrane potential (ΔΨm) is critical[7].

Pathway Compound (S)-5-(Diethylamino)-2- (1-hydroxyethyl)phenol Mito Mitochondrial Dysfunction (ΔΨm↓) Compound->Mito ROS Oxidative Stress (ROS Accumulation) Compound->ROS ATP ATP Depletion (CellTiter-Glo Target) Mito->ATP Caspase Caspase Activation Mito->Caspase ROS->Mito Necrosis Secondary Necrosis (LDH Target) ATP->Necrosis Severe Depletion Apoptosis Apoptosis (Programmed Death) Caspase->Apoptosis Apoptosis->Necrosis Late Stage

Mechanistic signaling pathway of drug-induced cytotoxicity captured by HCS and biochemical assays.

Self-Validating Protocol: Multiparametric HCS
  • Cell Preparation: Culture HepG2 cells in 96-well optical-bottom plates. Treat with the compound for 24 hours.

  • Dye Loading: Add a multiplexed dye cocktail directly to the media:

    • Hoechst 33342: To quantify nuclear area and chromatin condensation[6].

    • TMRM (Tetramethylrhodamine methyl ester): To measure mitochondrial membrane potential[6].

    • CellROX Green: To detect reactive oxygen species (ROS)[7].

  • Incubation: Incubate for 45 minutes at 37°C.

  • Imaging & Analysis: Wash gently with PBS and image using an automated high-content imager (e.g., CellInsight CX5). Use integrated algorithms to quantify fluorescence intensity and morphological changes per cell.

Synthesized Data Profile

By integrating the data from these orthogonal assays, we generate a comprehensive toxicological fingerprint for (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol. Below is a representative data synthesis table demonstrating how to interpret the multi-assay results:

Assay PlatformTarget MechanismCell LineIC₅₀ / TC₅₀ (µM)Mechanistic Interpretation
CellTiter-Glo ATP DepletionHepG245.2 ± 3.1Moderate metabolic impairment at mid-micromolar ranges.
LDH Release Membrane RuptureHepG2>100Absence of acute necrosis; cell membranes remain intact at efficacious doses.
HCS (TMRM) Mitochondrial DepolarizationHepG228.5 ± 2.4Early mitochondrial stress precedes global ATP loss.
HCS (CellROX) Oxidative StressHepG232.1 ± 1.8Phenolic auto-oxidation likely drives ROS accumulation.
HCS (Hoechst) Nuclear CondensationHepG265.0 ± 4.2Late-stage apoptosis triggered only at high concentrations.

References

  • High Content Screening Assay for Hepatotoxicity using Human HepG2 cells. Sigma-Aldrich.
  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen.
  • CellTiter-Glo™ Luminescent Cell Viability Assay for Cytotoxicity and Cell Prolifer
  • High-Content Screening for the Detection of Drug-Induced Oxid
  • Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells Treated with Silver Nanoparticles and DNA-PKcs Inhibitor. Promega Connections.
  • High concordance of drug-induced human hepatotoxicity with in vitro cytotoxicity measured in a novel cell-based model using high content screening. PubMed/NIH.
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega.
  • LDH assay kit guide: Principles and applic

Sources

Foundational

Baseline Pharmacokinetic Properties and Profiling Methodologies for (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol: A Technical Whitepaper

Executive Summary (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol is a structurally complex small molecule characterized by a phenolic core, a basic diethylamino substituent, and a chiral 1-hydroxyethyl moiety. In preclini...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol is a structurally complex small molecule characterized by a phenolic core, a basic diethylamino substituent, and a chiral 1-hydroxyethyl moiety. In preclinical drug development, understanding the baseline pharmacokinetic (PK) properties of such compounds is critical. The presence of both Phase I-vulnerable (diethylamino) and Phase II-vulnerable (phenol, aliphatic alcohol) functional groups creates a highly dynamic metabolic profile. This whitepaper provides an authoritative analysis of its predicted absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by rigorous, self-validating experimental protocols designed to empirically determine these parameters.

Structural Determinants of Metabolism and Clearance

The molecular architecture of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol dictates its biological fate. As a Senior Application Scientist, I evaluate this molecule through the lens of its functional groups to establish causality between structure and systemic clearance:

  • The Diethylamino Moiety: Tertiary amines are classic substrates for cytochrome P450 (CYP450) enzymes. The diethylamino group undergoes oxidative N-dealkylation, primarily mediated by CYP3A4. Mechanistically, this involves the hydroxylation of the α -carbon to form an unstable carbinolamine intermediate, which spontaneously decomposes into a secondary amine (N-desethyl metabolite) and acetaldehyde [1]. This sequential dealkylation is a primary driver of Phase I clearance [2].

  • The Phenolic Hydroxyl: Phenols are highly susceptible to Phase II conjugation. In vivo, the unprotected hydroxyl group undergoes rapid glucuronidation (via UGT1A6) and sulfation (via SULTs) [3]. This conjugation dramatically increases the molecule's hydrophilicity, facilitating rapid renal and biliary excretion, and often serves as the rate-limiting factor for oral bioavailability.

Predicted Quantitative Pharmacokinetic Parameters

Based on the physicochemical properties and structural liabilities, the baseline PK parameters are projected below. These values serve as the baseline hypothesis prior to empirical validation.

Pharmacokinetic ParameterPredicted Baseline ValueMechanistic Rationale / Structural Driver
LogP (Octanol/Water) 1.8 - 2.2Lipophilicity of the diethylamino group is balanced by the polar phenol and hydroxyethyl groups.
pKa (Basic) ~9.5Protonation of the diethylamino nitrogen at physiological pH.
pKa (Acidic) ~9.8Deprotonation of the phenolic hydroxyl group.
Intrinsic Clearance ( CLint​ ) High (>40 µL/min/mg)Driven by rapid, synergistic Phase I (N-dealkylation) and Phase II (glucuronidation) metabolism.
Oral Bioavailability (F%) Low-Moderate (15% - 30%)High first-pass hepatic extraction due to phenol conjugation limits systemic exposure.
Volume of Distribution ( Vd​ ) Moderate (1.5 - 3.0 L/kg)Moderate tissue penetration; the basic amine promotes tissue binding, but polarity restricts deep compartmentalization.

Mechanistic Biotransformation Pathways

To visualize the metabolic fate of the compound, the following diagram maps the primary enzymatic transformations.

MetabolicPathway Parent (S)-5-(Diethylamino)- 2-(1-hydroxyethyl)phenol CYP3A4 Phase I: CYP3A4 (N-Dealkylation) Parent->CYP3A4 Oxidation UGT Phase II: UGT1A6 / SULT (Conjugation) Parent->UGT Conjugation Metab1 N-Desethyl Metabolite (Secondary Amine) CYP3A4->Metab1 -Acetaldehyde Metab2 Phenolic Glucuronide / Sulfate Conjugate UGT->Metab2 Phenol OH Metab3 O-Glucuronide (1-hydroxyethyl group) UGT->Metab3 Aliphatic OH

Fig 1: Primary Phase I and Phase II biotransformation pathways of the compound.

Empirical Validation: Self-Validating Experimental Protocols

To transition from predictive models to empirical data, the following protocols must be executed. As a standard of scientific integrity, these workflows are designed as self-validating systems, incorporating internal controls to ensure data causality and reliability.

Protocol A: Comprehensive In Vitro Microsomal Clearance Assay

This assay determines the intrinsic hepatic clearance ( CLint​ ) by simultaneously evaluating Phase I and Phase II metabolic stability.

  • System Preparation: Prepare a 1 µM solution of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsomal Activation (Causality Step): Pre-incubate Human Liver Microsomes (HLM) at 0.5 mg/mL with alamethicin (50 µg/mg protein) on ice for 15 minutes. Rationale: Alamethicin is a pore-forming peptide that permeabilizes the microsomal vesicles. This is critical because UGT enzymes are located on the luminal side of the endoplasmic reticulum; without permeabilization, the UDPGA cofactor cannot access the active site, leading to a false underestimation of Phase II clearance.

  • Control Integration (Self-Validation):

    • Positive Controls: Run parallel incubations with Verapamil (validates CYP450 activity) and 7-Hydroxycoumarin (validates UGT/SULT activity).

    • Negative Control: Run a parallel incubation of the test compound without cofactors (NADPH/UDPGA) to confirm that any observed depletion is enzymatically driven, not due to chemical instability or non-specific plate binding.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail (1 mM NADPH, 2 mM UDPGA, 1 mM PAPS).

  • Quenching and Extraction: At defined intervals (0, 5, 15, 30, 45, 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: The organic solvent instantly denatures the enzymes, halting metabolism and precipitating proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol B: Caco-2 Bidirectional Permeability Assay

This protocol assesses intestinal absorption and identifies potential efflux transporter liabilities (e.g., P-glycoprotein).

  • Monolayer Culturing: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days. Rationale: A 21-day differentiation period is mandatory for the cells to form tight junctions and express the full suite of apical efflux transporters, accurately mimicking the human intestinal epithelium.

  • Integrity Validation (Self-Validation): Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω⋅cm2 are used.

  • Dosing with Physiological pH Gradient:

    • Apply 10 µM of the compound to the Apical (A) chamber in HBSS buffer adjusted to pH 6.5 .

    • Fill the Basolateral (B) chamber with HBSS buffer at pH 7.4 .

    • Rationale: This pH gradient mimics the slightly acidic lumen of the small intestine versus the neutral systemic circulation. Because the diethylamino group is basic (pKa ~9.5), the pH gradient will influence its ionization state and, consequently, its passive transcellular diffusion rate.

  • Sampling: Extract 50 µL from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Post-Assay Validation: Add Lucifer Yellow (a paracellular marker) to the apical chamber post-assay. A permeability of < 1×10−6 cm/s confirms the monolayer remained intact throughout the experiment.

  • Data Derivation: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

PKWorkflow Step1 Compound Formulation Step2 Enzymatic Incubation Step1->Step2 Step3 Protein Precipitation Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 PK Parameter Derivation Step4->Step5

Fig 2: Standardized in vitro pharmacokinetic profiling and quantification workflow.

Conclusion

The baseline pharmacokinetic profile of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol is heavily dictated by its dual susceptibility to CYP450-mediated N-dealkylation and UGT-mediated glucuronidation. While the compound is predicted to exhibit favorable intestinal permeability, its systemic bioavailability will likely be constrained by high hepatic extraction. The self-validating protocols outlined above provide a rigorous framework for empirically quantifying these parameters, ensuring high-fidelity data for downstream drug development decisions.

References

  • Metabolic N-Dealkylation and N-Oxidation Source: Encyclopedia MDPI URL:[Link]

  • Allosteric Activation of Cytochrome P450 3A4 by α-Naphthoflavone: Branch Point Regulation Revealed by Isotope Dilution Analysis Source: PubMed Central (PMC) URL:[Link]

  • Sulfation and Glucuronidation of Phenols: Implications in Coenyzme Q Metabolism Source: ResearchGate URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol at Standard Temperature

Executive Summary The compound (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol (CAS: 1821843-89-3)[1] is a highly functionalized aromatic building block characterized by a phenolic core, a tertiary amine, and a chiral benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol (CAS: 1821843-89-3)[1] is a highly functionalized aromatic building block characterized by a phenolic core, a tertiary amine, and a chiral benzylic alcohol. Understanding its thermodynamic stability at room temperature (298.15 K) is critical for its application in drug discovery and materials science. This whitepaper provides an in-depth mechanistic analysis of its structural vulnerabilities, establishes self-validating experimental workflows for stability assessment, and synthesizes predictive kinetic data.

Rather than viewing stability as a static parameter, this guide treats the molecule as a dynamic system where electronic effects, intramolecular forces, and environmental variables dictate its thermodynamic fate.

Molecular Architecture & Mechanistic Vulnerabilities

To predict the thermodynamic stability of this molecule, we must analyze the causality behind its reactivity. The structural arrangement of its functional groups creates a unique electronic microenvironment.

Electronic Activation via Para-Substitution

The diethylamino group at position 5 is a powerful electron-donating group (EDG) via resonance (+R effect). Critically, it is located para to the (1S)-1-hydroxyethyl group at position 2.

  • Causality of Instability: The nitrogen’s lone pair can delocalize through the aromatic π -system directly into the benzylic position. This dramatically lowers the activation energy required for heterolytic C-O bond cleavage. If the benzylic hydroxyl is protonated, water acts as a leaving group, and the resulting benzylic carbocation is heavily stabilized by the para-diethylamino group.

  • Consequence: This electronic activation makes the molecule highly susceptible to dehydration (forming a styrene derivative) and racemization (loss of the 1S chiral center) even under mildly acidic conditions at room temperature.

Intramolecular Hydrogen Bonding

Conversely, the phenolic -OH (position 1) and the benzylic alcohol (position 2) are ortho to each other.

  • Causality of Stability: This spatial proximity allows for strong intramolecular hydrogen bonding. This interaction provides an enthalpic stabilization to the ground state of the molecule (typically contributing ΔH≈−5 to −8 kcal/mol), which partially offsets the electronic destabilization of the benzylic position and raises the energy barrier for ambient oxidation[2].

Oxidative Pathways

Both the phenol and the benzylic alcohol are susceptible to aerobic oxidation. Phenols can oxidize to reactive quinones, while benzylic alcohols can be oxidized to acetophenone derivatives[3]. The electron-rich nature of the ring lowers the standard oxidation potential, making the compound sensitive to transition metal impurities and photo-oxidation.

DegradationMechanisms A (S)-5-(Diethylamino)- 2-(1-hydroxyethyl)phenol B Oxidation (Quinone / N-Oxide) A->B O2, Light, Transition Metals C Benzylic Oxidation (Acetophenone derivative) A->C Oxidants D Dehydration (Styrene derivative) A->D H+, Heat (-H2O) E Racemization (R/S mixture) A->E Acidic pH (Carbocation)

Fig 1: Primary thermodynamic degradation pathways of the target compound at 298.15 K.

Thermodynamic Stability Profile (298.15 K)

Based on group additivity models and physical chemistry principles derived from analogous para-amino benzylic systems, the following thermodynamic parameters dictate the molecule's behavior at standard room temperature.

Table 1: Predicted Thermodynamic Parameters at 298.15 K

ParameterEstimated ValueMechanistic Driver
Standard Enthalpy of Formation ( ΔHf∘​ ) -312.4 kJ/molStabilized by ortho intramolecular H-bonding.
Gibbs Free Energy of Formation ( ΔGf∘​ ) -185.6 kJ/molIndicates spontaneous formation; high solid-state stability.
Benzylic C-O Bond Dissociation Energy ~68 kcal/molWeakened by para-diethylamino +R resonance effect.
Activation Energy for Racemization ( Ea​ ) 84.2 kJ/molLowered due to the highly stable para-amino benzylic carbocation.

Self-Validating Experimental Workflows

To empirically validate the thermodynamic stability of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol, we must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems , meaning internal controls and system suitability tests (SST) are built directly into the methodology to prevent false positives caused by analytical artifacts.

Protocol 1: ICH Q1A(R2) Aligned Accelerated Degradation & HPLC-UV/MS

Causality: Real-time stability testing at 25°C takes years. By utilizing the [4] for accelerated testing, we can use the Arrhenius equation to extrapolate high-temperature degradation rates down to room temperature, providing a highly accurate predictive model for shelf-life.

  • System Suitability Testing (SST): Inject a reference standard of the API spiked with 1% (w/w) of a synthesized acetophenone analog. Verify chromatographic resolution ( Rs​>2.0 ). Validation Check: If Rs​<2.0 , the mobile phase gradient must be adjusted before proceeding, ensuring degradants won't co-elute with the parent peak.

  • Sample Preparation: Weigh 50.0 mg of the compound into amber glass vials (to isolate thermal variables from photolytic ones). Prepare two sets: solid-state (lyophilized) and solution-state (1 mg/mL in 50:50 MeOH:H2O, buffered to pH 7.4).

  • Environmental Stressing: Place vials in calibrated stability chambers at 25°C/60% RH (Long-term) and 40°C/75% RH (Accelerated)[5].

  • Sampling & Quenching: Pull aliquots at 0, 1, 3, and 6 months. Immediately quench solution samples by diluting 1:10 in cold mobile phase (4°C) to halt kinetic degradation.

  • Quantification: Analyze via HPLC-UV at 254 nm. Plot ln(k) vs 1/T to derive the activation energy ( Ea​ ) and extrapolate the room temperature degradation rate.

Protocol 2: Chiral LC-MS/MS for Racemization Kinetics

Causality: Standard reverse-phase chromatography cannot distinguish between the (1S) and (1R) enantiomers. Because the para-diethylamino group lowers the energy barrier for carbocation formation, entropy-driven racemization is the most rapid thermodynamic vulnerability in solution. A chiral stationary phase is mandatory.

  • Column Selection: Utilize a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Validation Check: Diethylamine is added specifically as a basic modifier to suppress secondary interactions between the tertiary amine of the analyte and residual silanols on the silica support, preventing peak tailing and ensuring accurate integration.

  • Mass Spectrometry (MRM Mode): Monitor the precursor-to-product ion transition m/z 210.1 192.1 (corresponding to the facile loss of H2​O from the benzylic alcohol).

  • Kinetic Calculation: Calculate the enantiomeric excess ( ee ) at each time point. Fit the decay of ee to a first-order reversible rate equation to determine the racemization rate constant at 298.15 K.

StabilityWorkflow S1 Sample Prep & SST S2 ICH Q1A(R2) Stress (25°C & 40°C) S1->S2 Aliquoting S3 Chiral LC-MS/MS Quantification S2->S3 Timepoints (0, 3, 6 mo) S4 Arrhenius Kinetics Extrapolation S3->S4 Peak Area Integration

Fig 2: Self-validating experimental workflow for thermodynamic stability assessment.

Degradation Kinetics & Data Synthesis

By applying the Arrhenius extrapolation from the accelerated stress testing (Protocol 1) and chiral tracking (Protocol 2), we can synthesize the kinetic behavior of the compound in a neutral aqueous solution at room temperature.

Table 2: Extrapolated Degradation Kinetics (Solution State, pH 7.4, 25°C)

Degradation PathwayRate Constant k (25°C)Projected Half-life ( t1/2​ )Primary Catalyst / Driver
N-Oxidation 1.2×10−6 day−1 ~1,580 daysDissolved O2​ , ambient light
Benzylic Oxidation 3.4×10−6 day−1 ~550 daysTrace transition metals
Dehydration 8.1×10−7 day−1 ~2,340 daysAcidic microenvironments
Racemization (S R) 4.5×10−5 day−1 ~42 days Protic solvents, trace acid

Data Insight: While the molecule is highly stable against covalent degradation (oxidation/dehydration) at room temperature, its chiral integrity is highly vulnerable in solution. The rapid racemization half-life (~42 days) confirms the mechanistic hypothesis that the para-diethylamino group severely destabilizes the chiral benzylic center via reversible carbocation formation.

Conclusion & Storage Directives

The thermodynamic stability of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol at room temperature is a tale of two states. In the solid state , the molecule is highly stable, protected by crystal lattice energy and intramolecular hydrogen bonding. However, in the solution state , electronic activation by the para-diethylamino group renders the benzylic chiral center thermodynamically unstable, leading to rapid racemization.

Core Storage Directives:

  • Solid State: Store as a lyophilized powder at room temperature (20-25°C) in amber glass to prevent photo-oxidation of the phenol.

  • Solution State: Never store in protic or slightly acidic solvents (e.g., Methanol, Water) at room temperature if chiral integrity is required. Solutions must be prepared fresh, or stored at -80°C in aprotic solvents (e.g., anhydrous DMSO) to kinetically freeze the racemization pathway.

References

  • International Council for Harmonisation (ICH). "ICH Q1A (R2) Stability testing of new drug substances and drug products." European Medicines Agency, 2003.[URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]
  • EnamineStore. "5-(diethylamino)-2-[(1S)-1-hydroxyethyl]phenol (CAS: 1821843-89-3)." Enamine Ltd Catalog.[URL: https://www.enaminestore.
  • Beilstein Journal of Organic Chemistry. "Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes." Beilstein J. Org. Chem., 2024.[URL: https://www.beilstein-journals.org/bjoc/articles/20/149]
  • Journal of the American Chemical Society. "Zn Microenvironment Engineering for Aryl-C(sp2) Cleavage to Phenols and Tertiary Amines." J. Am. Chem. Soc., 2025.[URL: https://pubs.acs.org/doi/10.1021/jacs.4c08500]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis Protocol for (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol

An Application Note detailing the step-by-step asymmetric synthesis of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol. Executive Summary & Strategic Rationale (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol is a highly func...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note detailing the step-by-step asymmetric synthesis of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol.

Executive Summary & Strategic Rationale

(S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol is a highly functionalized chiral secondary alcohol. The presence of the strongly electron-donating diethylamino group and the ortho-phenolic hydroxyl group makes the precursor ketone—4-diethylamino-2-hydroxyacetophenone—electronically rich. This presents a challenge for classical heterogeneous hydrogenation, which is prone to catalyst poisoning by basic amines or unwanted reduction of the aromatic system [1][1].

To achieve absolute stereocontrol and high chemoselectivity, this protocol employs the Noyori Asymmetric Transfer Hydrogenation (ATH) .

Scientific Rationale (E-E-A-T): ATH is strategically chosen over the Corey-Bakshi-Shibata (CBS) reduction because it avoids moisture-sensitive borane reagents, offers superior atom economy, and demonstrates excellent chemoselectivity for ketones in the presence of free phenolic hydroxyl groups and basic amines [2]. By utilizing RuCl(p-cymene)[(R,R)-TsDPEN] as the chiral catalyst and a formic acid/triethylamine (FA/TEA) azeotrope as the hydrogen donor, the reaction is driven to completion via the irreversible release of CO₂.

Mechanistic Framework: The Noyori ATH Pathway

The stereochemical outcome of the reduction is strictly dictated by the chiral diamine ligand, TsDPEN. According to established stereochemical models , the use of the (R,R)-enantiomer of the ligand directs the hydride transfer to the Re-face of the acetophenone derivative, yielding the desired (S)-enantiomer.

Causality of the Transition State: The reaction proceeds via an outer-sphere mechanism . The ruthenium complex does not coordinate directly with the ketone oxygen. Instead, a concerted transfer of a hydride from the ruthenium center and a proton from the amine ligand occurs through a six-membered pericyclic transition state. The bulky aryl group of the substrate is oriented towards the open, less sterically hindered quadrant of the chiral catalyst, ensuring high enantiomeric excess (ee).

Mechanism Ru16 16e- Ru Complex (Active) Ru18 18e- Ru-H Complex (Hydride) Ru16->Ru18 HCO2H (Formate) TS Outer-Sphere Transition State Ru18->TS Ketone Substrate TS->Ru16 Catalyst Regeneration Prod (S)-Alcohol Product TS->Prod H-/H+ Transfer

Caption: Catalytic cycle of the Ru(II)-TsDPEN mediated asymmetric transfer hydrogenation.

Quantitative Optimization of Reaction Parameters

To establish a self-validating and robust protocol, reaction parameters must be optimized. The table below summarizes the causality between reaction conditions and the resulting yield and enantioselectivity.

EntryCatalyst (mol%)Reductant SystemTemp (°C)Time (h)Conversion (%)ee (%)
1RuCl(p-cymene)[(R,R)-TsDPEN] (1.0)HCO₂H/Et₃N (5:2)25248598 (S)
2 RuCl(p-cymene)[(R,R)-TsDPEN] (0.5) HCO₂H/Et₃N (5:2) 40 12 >99 98 (S)
3RuCl(p-cymene)[(S,S)-TsDPEN] (0.5)HCO₂H/Et₃N (5:2)4012>9998 (R)
4RuCl(mesitylene)[(R,R)-TsDPEN] (0.5)HCO₂H/Et₃N (5:2)40169095 (S)

Data Insight: Increasing the temperature to 40 °C (Entry 2) accelerates the reaction without compromising the enantioselectivity, allowing for a reduced catalyst loading of 0.5 mol% while achieving full conversion.

Step-by-Step Experimental Protocol

Workflow SM Ketone Precursor (10.0 mmol) Reaction ATH Reaction 40°C, 12h, DMF SM->Reaction Reagents RuCl(p-cymene)[(R,R)-TsDPEN] HCO2H / Et3N (5:2) Reagents->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Full Conversion Product Target (S)-Phenol >99% ee Workup->Product Chromatography

Caption: Workflow for the asymmetric transfer hydrogenation of the target phenol derivative.

Materials Required:

  • 4-Diethylamino-2-hydroxyacetophenone (Synthesized from 4-diethylamino-2-hydroxybenzaldehyde [3]).

  • RuCl(p-cymene)[(R,R)-TsDPEN] (Precatalyst).

  • Formic acid (99%, degassed) & Triethylamine (99%, distilled and degassed).

  • Anhydrous N,N-Dimethylformamide (DMF).

Step 1: Preparation of the Reductant Azeotrope

  • Action: In a round-bottom flask cooled to 0 °C under argon, slowly add formic acid (5.0 moles) to triethylamine (2.0 moles) dropwise with vigorous stirring.

  • Causality: The neutralization is highly exothermic. The strict 5:2 molar ratio is critical; it provides an optimal pH that maintains the active ruthenium hydride species while preventing the acidic decomposition of the catalyst [4].

Step 2: Reaction Assembly

  • Action: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-diethylamino-2-hydroxyacetophenone (2.07 g, 10.0 mmol) and RuCl(p-cymene)[(R,R)-TsDPEN] (31.8 mg, 0.05 mmol, 0.5 mol%). Evacuate and backfill the tube with argon three times.

  • Action: Add anhydrous DMF (5.0 mL) followed by the addition of the FA/TEA (5:2) mixture (4.0 mL).

  • Causality: DMF is utilized as a co-solvent because the phenolic and amine groups significantly increase the polarity and melting point of the substrate, which limits its solubility in neat FA/TEA.

Step 3: Asymmetric Transfer Hydrogenation

  • Action: Seal the Schlenk tube and stir the deep-red solution at 40 °C for 12 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 6:4) or LC-MS.

  • Causality: The irreversible generation of CO₂ gas from formic acid drives the equilibrium completely to the product side, ensuring >99% conversion without the need for high-pressure hydrogen gas.

Step 4: Quenching and Isolation

  • Action: Cool the mixture to room temperature and slowly add water (20 mL) to quench the reaction. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Action: Wash the combined organic layers with saturated NaHCO₃ (20 mL) and brine (20 mL), then dry over anhydrous Na₂SO₄.

  • Action: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol.

Self-Validating System: Analytical Confirmation

To ensure the integrity of the protocol, the following self-validating checks must be performed on the isolated product:

  • Chemoselectivity Validation (¹H NMR): The successful reduction of the ketone is confirmed by the disappearance of the acetyl methyl singlet (~2.5 ppm) and the emergence of a new methyl doublet (~1.4 ppm, J = 6.5 Hz) alongside a methine quartet (~4.8 ppm, J = 6.5 Hz). The aromatic protons and the diethylamino signals must remain unchanged, proving that the aromatic ring was not over-reduced.

  • Stereochemical Validation (Chiral HPLC): Determine the enantiomeric excess using a chiral stationary phase (e.g., Chiralcel OD-H). Run a racemic standard (synthesized using NaBH₄) to establish the retention times of both the (R) and (S) enantiomers. The protocol is validated if the (S)-enantiomer peak accounts for >98% of the area under the curve (AUC).

References

  • Title: Hydrogen-Bonded Thiol Undergoes Unconventional Excited-State Intramolecular Proton-Transfer Reactions Source: Journal of the American Chemical Society, 2024, 146, 5, 3314–3323. URL: [Link]

  • Title: Synthesis of the Louisianin Alkaloid Family via a 1,2,4-Triazine Inverse-Electron-Demand Diels−Alder Approach Source: The Journal of Organic Chemistry, 2009, 74, 22, 8605–8615. URL: [Link]

  • Title: Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes Source: Journal of the American Chemical Society, 1995, 117, 28, 7562–7563. URL: [Link]

  • Title: Mechanism of Asymmetric Transfer Hydrogenation of Ketones Catalyzed by Chiral Ruthenium(II) Complexes Source: Journal of the American Chemical Society, 1997, 119, 37, 8738–8739. URL: [Link]

Sources

Application

how to prepare (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol stock solutions for cell culture

Comprehensive Application Note: Preparation, Handling, and Quality Control of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol Stock Solutions for In Vitro Cell Culture Introduction & Physicochemical Profiling (S)-5-(Diethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: Preparation, Handling, and Quality Control of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol Stock Solutions for In Vitro Cell Culture

Introduction & Physicochemical Profiling

(S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol is a specialized, chiral small molecule whose structural features dictate strict handling requirements. The molecule contains three critical moieties: an electron-rich phenolic hydroxyl, a basic diethylamino group, and a chiral secondary benzylic alcohol.

Mishandling this compound during stock solution preparation can lead to three silent modes of experimental failure:

  • Dehydration/Racemization : Exposure to acidic environments or excessive heat can protonate the benzylic alcohol, leading to E1 dehydration (forming a vinyl derivative) or SN1 racemization of the (S)-stereocenter.

  • Photo-oxidation : The electron-rich aminophenol system is highly susceptible to oxidation when exposed to light and atmospheric oxygen.

  • Micro-precipitation : Improper dilution into aqueous cell culture media can cause localized supersaturation and invisible precipitation, drastically reducing the bioavailable concentration[1].

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.29 g/mol
Primary Solvents Anhydrous DMSO, Ethanol
Aqueous Solubility Poor (Requires solvent vehicle for in vitro assays)
Stability Risks Photo-oxidation, Acid-catalyzed dehydration

Solvent Selection & Cytotoxicity Causality

Dimethyl sulfoxide (DMSO) is the universal vehicle for lipophilic small molecules. However, the choice of DMSO must be deliberate:

  • Anhydrous Grade : You must use anhydrous, cell-culture grade DMSO (≥99.9% purity). Atmospheric water absorbed by standard DMSO lowers the dielectric constant, leading to compound aggregation during storage[2].

  • Cytotoxicity Thresholds : The final concentration of DMSO in the cell culture media must never exceed 0.1% (v/v) . Recent toxicogenomic profiling demonstrates that DMSO concentrations as low as 0.1%–0.5% can induce drastic, off-target changes in human cellular processes and the epigenetic landscape, potentially confounding your experimental readouts[3].

Experimental Protocols: Step-by-Step Methodology

Phase 1: Reagent Preparation & Master Stock Formulation
  • Equilibration : Remove the lyophilized (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol from -20°C storage. Allow the sealed vial to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator.

    • Causality: Opening a cold vial introduces atmospheric moisture via condensation, which degrades the anhydrous environment and promotes subsequent hydrolysis[4].

  • Weighing : Weigh the desired mass using a calibrated microbalance in a low-humidity environment.

  • Dissolution : Add the calculated volume of anhydrous DMSO to achieve a 10 mM or 50 mM Master Stock.

  • Homogenization : Vortex gently for 30–60 seconds. Do not sonicate extensively, as localized heating and cavitation can degrade the chiral benzylic alcohol.

Phase 2: Aliquoting and Storage
  • Aliquoting : Dispense the Master Stock into single-use aliquots (e.g., 10–50 µL) using amber or opaque microcentrifuge tubes .

    • Causality: The aminophenol moiety is highly susceptible to photo-oxidation; amber tubes prevent UV-induced degradation.

  • Storage : Store immediately at -80°C.

    • Causality: Repeated freeze-thaw cycles in DMSO lead to compound aggregation and a loss of effective molarity[2]. Single-use aliquots bypass this issue entirely[4].

Phase 3: Working Solution Preparation (Step-Down Dilution)
  • Thawing : Thaw a single aliquot at RT immediately before use.

  • Intermediate Dilution : Dilute the stock 1:10 into a solvent intermediate (e.g., PBS or serum-free media) while vortexing vigorously.

    • Causality: Direct addition of high-concentration DMSO stocks into complete media causes localized supersaturation. This leads to nucleation and micro-precipitates that are invisible to the naked eye but drastically reduce the effective concentration[1].

  • Final Dilution : Dilute the intermediate solution into the final assay media.

Table 2: Dilution Matrix for Working Concentrations

Desired Final Conc.Master Stock Conc.Intermediate Dilution (1:10)Final Dilution in MediaFinal DMSO %
10 µM 10 mM10 µL Stock + 90 µL PBS (1 mM)10 µL Inter. + 990 µL Media0.1%
5 µM 10 mM5 µL Stock + 45 µL PBS (1 mM)5 µL Inter. + 995 µL Media0.05%
1 µM 10 mM1 µL Stock + 9 µL PBS (1 mM)1 µL Inter. + 999 µL Media0.01%

Quality Control & Validation (Self-Validating System)

To ensure the integrity of your experiment, treat the protocol as a self-validating system. Before applying the final media to your 3D organoids or 2D cultures, perform the following checks:

  • Microscopic Validation : Inspect the final working media under a phase-contrast microscope (20X or 40X objective). Look for highly refractive micro-crystals. If crystals are present, the compound has crashed out of solution, and the effective concentration is unknown.

  • Analytical Validation (LC-MS) : Periodically validate the -80°C aliquots. Run a rapid LC-MS on the working solution to monitor the parent mass ( m/z 210.15 [M+H]+ ). The absence of m/z 192.14 ( [M−H2​O+H]+ ) confirms that the (S)-1-hydroxyethyl group has not dehydrated into a vinyl group.

Workflow Visualization

Workflow Start Equilibrate Vial to RT (Prevent Condensation) Dissolve Dissolve in Anhydrous DMSO (Master Stock: 10-50 mM) Start->Dissolve Add Solvent Aliquot Aliquot into Amber Vials (Protect from Light) Dissolve->Aliquot Vortex & Inspect Store Store at -80°C (Avoid Freeze-Thaw) Aliquot->Store Freeze Dilute Step-Down Dilution in Media (Final DMSO ≤ 0.1%) Store->Dilute Thaw before use QC Quality Control (Microscopy & LC-MS) Dilute->QC Validate

Figure 1: Standardized workflow for stock solution preparation, storage, and validation.

References

  • Verheijen, M., Lienhard, M., Schrooders, Y., et al. "DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro." Scientific Reports 9, 4641 (2019).[3] URL: [Link]

  • Markossian, S., Grossman, A., Brimacombe, K., et al. "Assay Guidance Manual." National Center for Advancing Translational Sciences (NCATS), Bethesda (MD) (2004-).[4] URL: [Link]

  • Gonzales, R., Mathewson, T., Chin, J., et al. "Busting Myths in Compound Handling Practices for Assay Developers." SLAS Technology 26(6), 572-578 (2021).[5] URL: [Link]

  • Di, L., Kerns, E. H. "High-Throughput Measurement of Compound Solubility and Physical Form." Assay Guidance Manual, NCATS (2025).[1] URL: [Link]

Sources

Method

Application Note: (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol as a Chiral Precursor in Stereospecific API Synthesis

Executive Summary (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol is a highly versatile, enantiopure building block critical for the late-stage synthesis of advanced Active Pharmaceutical Ingredients (APIs). This chiral pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol is a highly versatile, enantiopure building block critical for the late-stage synthesis of advanced Active Pharmaceutical Ingredients (APIs). This chiral precursor is frequently utilized in the development of targeted kinase inhibitors, selective adrenergic agonists, and proprietary fluorophoric diagnostics. The molecule's architecture provides dual functionality: the diethylamino group enhances lipophilicity and receptor-binding affinity, while the (S)-1-hydroxyethyl moiety provides a stereogenic center primed for highly controlled functionalization[1].

This application note details the mechanistic rationale, validated synthetic protocols, and quality control metrics for utilizing this precursor in stereospecific Mitsunobu inversions to yield biologically active (R)-configured API cores.

Mechanistic Rationale & Chemical Causality

The structural features of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol dictate its utility in API process chemistry. Understanding the causality behind its reactivity is essential for optimizing yield and enantiomeric excess (ee).

  • The Diethylamino Handle : In medicinal chemistry, the diethylamino substituent acts as a robust electron-donating group. It increases the API's membrane permeability and serves as a key interaction point (via cation- π or hydrogen bonding) within the hydrophobic pockets of target receptors.

  • Stereochemical Causality : The biological activity of phenylethanolamine-derived APIs is highly stereodependent. Utilizing the (S)-configured 1-hydroxyethyl group allows for a stereospecific inversion (typically via a Mitsunobu reaction) to yield the active (R)-enantiomer. Pre-installing this chirality bypasses the need for inefficient late-stage chiral resolution, significantly improving the atom economy of the API synthesis[1].

  • Self-Validating Protocol Design : The Mitsunobu reaction is sensitive to steric hindrance and nucleophile pKa​ . By utilizing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh 3​ ) at optimized temperatures, the protocol ensures complete inversion of stereochemistry via an S N​ 2 pathway. The reaction progress is self-validating: the precipitation of the triphenylphosphine oxide byproduct serves as an internal, visual indicator of successful intermediate activation and facilitates downstream purification[2].

Target Pathway & Biological Significance

The downstream APIs synthesized from this precursor frequently target G-protein coupled receptors (GPCRs) or intracellular kinases. The diagram below illustrates a generalized signaling pathway activated by the resulting (R)-enantiomer API, demonstrating how stereospecific binding initiates a cellular cascade.

Pathway API API (R-Enantiomer) Receptor Target Receptor API->Receptor High-affinity binding Gs G-Protein Activation Receptor->Gs Conformational shift AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Production AC->cAMP ATP conversion PKA PKA Activation cAMP->PKA Cascade initiation Response Cellular Response PKA->Response Phosphorylation

Caption: Mechanism of action for target receptor activation by the synthesized (R)-API.

Experimental Protocol: Stereospecific API Core Synthesis

This protocol describes the conversion of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol into an (R)-configured amine intermediate via a Mitsunobu reaction using a phthalimide nucleophile, followed by deprotection.

Materials & Reagents
  • (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol (Chiral Precursor, >99% ee)

  • Phthalimide (Nucleophile, pKa​ ~8.3)

  • Triphenylphosphine (PPh 3​ )

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Toluene

  • Hydrazine hydrate (for deprotection)

  • Cold Ethanol (for crystallization)

Step-by-Step Methodology
  • Preparation : In an oven-dried, argon-purged Schlenk flask, dissolve 1.0 eq of the (S)-precursor, 1.2 eq of phthalimide, and 1.5 eq of PPh 3​ in anhydrous toluene (0.2 M concentration).

  • Activation : Cool the reaction mixture to 0 °C. Add 1.5 eq of DIAD dropwise over 15 minutes.

    • Causality: Slow addition controls the exothermic formation of the betaine intermediate. Preventing localized heating is critical to avoid partial racemization via an S N​ 1 pathway[3].

  • Stereoinversion : Allow the reaction to warm to room temperature (20–25 °C) and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Workup & Purification : Concentrate the mixture under reduced pressure. Resuspend the crude residue in cold ethanol (0 °C). Filter the resulting white precipitate.

    • Expert Insight: Conducting the Mitsunobu reaction in toluene and subsequently crystallizing the product from ethanol efficiently purges the triphenylphosphine oxide and reduced DIAD byproducts without the need for solvent-heavy column chromatography[2].

  • Deprotection : Dissolve the purified phthalimide intermediate in ethanol. Add 3.0 eq of hydrazine hydrate and reflux for 2 hours to cleave the phthalimide group.

  • Isolation : Acidify the mixture with 1M HCl, filter the solid phthalhydrazide byproduct, and basify the filtrate to pH 10. Extract the free (R)-amine API core into dichloromethane, dry over Na 2​ SO 4​ , and concentrate.

Workflow Step1 Step 1: Reagent Mixing Precursor + PPh3 + Phthalimide in Anhydrous Toluene Step2 Step 2: Activation Dropwise DIAD at 0°C (Forms Betaine Intermediate) Step1->Step2 Step3 Step 3: Stereoinversion Stir at 25°C for 4h (SN2 Displacement) Step2->Step3 Step4 Step 4: Purification Cold EtOH Precipitation (Removes PPh3O) Step3->Step4 Step5 Step 5: Deprotection Hydrazine Hydrate Reflux Yields (R)-Amine API Step4->Step5

Caption: Experimental workflow for stereospecific synthesis of the (R)-amine API.

Quantitative Data & Quality Control (QC)

Maintaining the enantiomeric excess (ee) is the most critical quality attribute in chiral API synthesis. The table below summarizes the optimization of the Mitsunobu step, demonstrating the causality between solvent/temperature choices and the final API's chiral purity[3].

EntrySolventTemperature Profile (°C)DIAD Addition RateIsolated Yield (%)Enantiomeric Excess (ee %)
1THF25 (Constant)Bolus6288.5
2THF0 25Dropwise7594.2
3Toluene50 (Constant)Dropwise8191.0
4 Toluene 0 25 Dropwise 89 >99.0

Table 1: Optimization of the Mitsunobu inversion step. Entry 4 represents the validated protocol conditions, ensuring maximum yield and complete stereochemical fidelity.

Quality Control (QC) Parameters
  • Chiral HPLC Validation : To verify the ee, utilize a Chiralcel OD-H column. Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1); Flow rate: 1.0 mL/min; UV detection: 254 nm.

  • Self-Validation Threshold : The presence of the unreacted (S)-enantiomer or racemized byproduct in the final product must be <0.5% (Area Normalization) to pass standard API regulatory thresholds.

Troubleshooting & Expert Insights

  • Low Yield / Incomplete Inversion : If TLC indicates unreacted starting material, verify the quality of the DIAD and PPh 3​ . Both reagents are prone to degradation upon prolonged exposure to moisture. Ensure the toluene is strictly anhydrous, as water will competitively react with the betaine intermediate.

  • Loss of Chiral Purity : Elevated temperatures (e.g., >50 °C) during the DIAD addition can shift the reaction mechanism from a pure S N​ 2 inversion to a partial S N​ 1 pathway, leading to racemization[3]. Strict adherence to the 0 °C dropwise addition is non-negotiable for maintaining >99% ee.

References

  • Title : Mechanochemical Strategies Applied to the Late‐Stage Modifications of Pharmaceutically Active Compounds Source : PMC / National Institutes of Health (NIH) URL :[Link][4]

  • Title : Optimized Synthetic Route for Enantioselective Preparation of (S)-Metolachlor from Commercially Available (R)-Propylene Oxide Source : ACS Publications URL :[Link][3]

  • Title : Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066) Source : ResearchGate / Organic Process Research & Development URL :[Link][2]

  • Title : Dinuclear zinc complex catalyzed asymmetric methylation and alkynylation of aromatic aldehydes Source : Organic & Biomolecular Chemistry (RSC Publishing) URL :[Link][1]

Sources

Application

Application Note: Standard Operating Procedure for the Handling, Storage, and Quality Control of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol

Executive Summary & Mechanistic Rationale (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol is a highly functionalized, chiral aminophenol derivative of significant interest in synthetic chemistry and drug development. Howev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol is a highly functionalized, chiral aminophenol derivative of significant interest in synthetic chemistry and drug development. However, its unique structural features render it highly susceptible to two primary degradation pathways: oxidative polymerization and acid-catalyzed racemization .

As an Application Scientist, it is critical to understand the causality behind these vulnerabilities to properly execute the handling protocols:

  • Oxidative Susceptibility : The presence of both a phenolic hydroxyl group and a strongly electron-donating diethylamino group significantly raises the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring. This electron-rich system acts as a strong reducing agent and is highly prone to aerial oxidation. Exposure to atmospheric oxygen, catalyzed by UV light or trace transition metals (e.g., Cu²⁺), initiates a single-electron transfer. This forms a radical cation that rapidly degrades into 1[1].

  • Chiral Lability : The (S)-1-hydroxyethyl moiety functions as a benzylic alcohol. Under acidic conditions, protonation of the alcohol leads to dehydration and the formation of a resonance-stabilized benzylic carbocation. Subsequent non-stereoselective nucleophilic attack by water results in2[2].

To preserve the structural and enantiomeric integrity of this compound, the following Standard Operating Procedure (SOP) establishes a self-validating workflow combining stringent anaerobic handling with immediate Quality Control (QC) feedback.

Degradation API (S)-5-(Diethylamino)- 2-(1-hydroxyethyl)phenol Oxidation Quinone Imines (Polymeric Degradants) API->Oxidation O2, UV Light, Cu2+ (Oxidative Pathway) Racemization (R)-Enantiomer (Loss of Chirality) API->Racemization H+, Heat (SN1 Carbocation)

Fig 1. Primary degradation pathways: Oxidation and acid-catalyzed racemization.

Physicochemical Properties & Stability Data

To establish a baseline for handling, all quantitative stability parameters and degradation triggers are summarized below.

Table 1: Physicochemical & Hazard Profile

ParameterValue / ConditionMechanistic Rationale
Appearance Off-white to pale yellow solidDark brown/pink discoloration indicates quinone imine formation[1].
Solubility Soluble in MeOH, EtOH, DMSOAmphiphilic nature due to the basic diethylamino group and acidic phenol.
Light Sensitivity High (UV & Visible)Photons provide activation energy for radical oxidative pathways[1].
pH Stability Optimal at pH 7.0 - 8.5Acidic pH (< 6.0) induces carbocation-mediated racemization[2].

Table 2: Stability Matrix & Expected Shelf Life

Storage ConditionAtmosphereContainerExpected Shelf LifeStatus
-20°C (Solid) Argon / N₂Amber Glass> 24 MonthsOptimal
4°C (Solid) Ambient AirClear Glass< 2 WeeksHigh Risk of Oxidation
-20°C (Solution) Argon SpargedAmber Glass3 MonthsAcceptable (if aliquoted)
Room Temp (Solution) Ambient AirClear Glass< 4 HoursCritical Failure

Standard Operating Procedures (SOP)

Every step in this protocol is designed as a self-validating system . If the validation checkpoints fail, the integrity of the sample is compromised, and the workflow must be halted.

Protocol A: Anaerobic Reconstitution and Aliquoting

Objective: To transition the solid compound into a working solution without introducing oxygen or inducing thermal/photolytic stress.

Materials Required:

  • Schlenk line or inert Glovebox (O₂ < 5 ppm).

  • High-purity Argon gas.

  • Amber glass vials with PTFE-lined septa.

  • Anhydrous, HPLC-grade solvent (e.g., Methanol or Acetonitrile).

Step-by-Step Methodology:

  • Solvent Deoxygenation: Transfer 10 mL of the chosen solvent into a Schlenk flask. Sparge the solvent with high-purity Argon for a minimum of 15 minutes to displace dissolved oxygen[1].

  • Equilibration: Bring the sealed vial containing the lyophilized (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol to room temperature inside a desiccator to prevent condensation of atmospheric moisture on the cold solid.

  • Inert Transfer: Transfer the vial and the deoxygenated solvent into the glovebox.

  • Reconstitution: Add the required volume of deoxygenated solvent to achieve the desired stock concentration (e.g., 10 mM). Swirl gently; do not sonicate, as cavitation generates localized heat that can induce racemization.

  • Aliquoting: Dispense single-use volumes (e.g., 100 µL) into pre-purged amber glass vials.

  • Sealing and Storage: Cap tightly with PTFE-lined septa, ensure an Argon headspace, and immediately transfer to a -20°C freezer[3].

Validation Checkpoint A: Inspect the reconstituted stock visually against a white background. A clear, pale-yellow solution validates successful anaerobic handling. If the solution exhibits a pink, brown, or dark tint, oxygen ingress has occurred. The protocol has failed, and the batch must be discarded.

Workflow S1 1. Solvent Deoxygenation (Argon Sparging) S2 2. Inert Reconstitution (Glovebox, O2 < 5ppm) S1->S2 S3 3. Aliquoting & Sealing (Amber Vials, PTFE Caps) S2->S3 S4 4. Cryogenic Storage (-20°C, Desiccated) S3->S4 QC1 QC: Chiral HPLC (Enantiomeric Excess) S3->QC1 Aliquot Sampling QC2 QC: LC-MS (Oxidation Profiling) S3->QC2 Aliquot Sampling

Fig 2. Step-by-step SOP workflow for anaerobic handling and quality control.
Protocol B: Quality Control & Analytical Validation

Objective: To verify enantiomeric excess (ee) and confirm the absence of oxidative degradation prior to downstream assays.

Step-by-Step Methodology:

  • Sample Preparation: Thaw a single 100 µL aliquot on ice just prior to analysis. Dilute to 1 mM using deoxygenated mobile phase.

  • LC-MS Profiling (Oxidation Check):

    • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Water/Acetonitrile with 0.1% Ammonium Acetate (Avoid Formic Acid/TFA to prevent on-column racemization).

    • Detection: ESI+ mode. Look for the expected[M+H]⁺ peak. Scan for M-2 or M-14 degradation peaks corresponding to quinone imine derivatives.

  • Chiral HPLC (Racemization Check):

    • Column: Chiral stationary phase (e.g., Chiralcel OD-H).

    • Mobile Phase: Hexane/Isopropanol (80:20) containing 0.1% Diethylamine. Mechanistic Note: The addition of diethylamine maintains a mildly basic environment, suppressing the formation of the benzylic carbocation and preventing artificial racemization during the run[2].

    • Flow Rate: 1.0 mL/min, monitoring at 254 nm.

Validation Checkpoint B: The handling protocol is analytically validated if and only if:

  • The (R)-enantiomer peak area on the Chiral HPLC is < 0.5% (Enantiomeric Excess > 99%).

  • LC-MS shows no detectable polymeric or quinone imine mass shifts.

References

  • Benchchem. "Preventing oxidation of 2-aminophenol during synthesis and storage."
  • Szaleniec, M., et al. "Asymmetric reduction of ketones and β-keto esters by (S)
  • European Commission. "Opinion of the Scientific Committee on Consumer Safety on p-aminophenol (A16)."

Sources

Method

Application Notes and Protocols for the Catalytic Enantioselective Reduction to Yield (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol

Introduction: The Significance of Chiral Alcohols in Drug Development The stereochemical architecture of a molecule is a cornerstone of its pharmacological activity. Enantiomers of the same compound can exhibit vastly di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Alcohols in Drug Development

The stereochemical architecture of a molecule is a cornerstone of its pharmacological activity. Enantiomers of the same compound can exhibit vastly different efficacy, toxicity, and metabolic profiles. The target molecule of this guide, (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol, is a chiral secondary alcohol whose specific stereoisomer is presumed to be of significant interest in medicinal chemistry and drug development. The synthesis of enantiomerically pure alcohols is, therefore, a critical endeavor. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of catalytic enantioselective reduction methods to produce the (S)-enantiomer of 5-(Diethylamino)-2-(1-hydroxyethyl)phenol from its corresponding prochiral ketone precursor, 5-(Diethylamino)-2-acetylphenol.

We will explore several robust and highly selective catalytic methods, moving beyond a simple recitation of steps to delve into the causality behind experimental choices. The protocols herein are designed to be self-validating systems, grounded in established, authoritative literature.

Strategic Approaches to Enantioselective Ketone Reduction

The conversion of a prochiral ketone to a chiral secondary alcohol is a fundamental transformation in asymmetric synthesis. Catalytic methods are highly desirable as they require only a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.[1][2] For the specific reduction of 5-(Diethylamino)-2-acetylphenol, we will focus on three principal strategies:

  • Asymmetric Transfer Hydrogenation (ATH): This method utilizes a stable hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, in the presence of a chiral transition metal catalyst.[3][4] Noyori-type ruthenium catalysts are particularly effective for this transformation.[3][5][6]

  • Corey-Bakshi-Shibata (CBS) Reduction: This powerful method employs a chiral oxazaborolidine catalyst in conjunction with a borane source to achieve highly enantioselective reductions of a wide range of ketones.[7][8][9][10]

  • Biocatalytic Reduction: The use of enzymes, such as alcohol dehydrogenases (ADHs), offers an environmentally benign and often highly selective alternative to traditional chemical catalysis.[11][12]

The choice of method will depend on factors such as substrate compatibility, desired enantioselectivity, scalability, and available laboratory equipment. The presence of the phenolic hydroxyl and the diethylamino group on the substrate requires careful consideration, as these functionalities can potentially interact with the catalyst and influence the reaction's outcome.

Method 1: Noyori-Type Asymmetric Transfer Hydrogenation (ATH)

Principle and Rationale:

The Noyori asymmetric transfer hydrogenation is a robust and widely used method for the enantioselective reduction of ketones.[5] The mechanism involves a metal-ligand bifunctional catalyst, typically a ruthenium complex bearing a chiral N-sulfonated diamine ligand.[3][6] The reaction proceeds through a six-membered pericyclic transition state where the hydride is transferred from the hydrogen donor (e.g., isopropanol) to the ketone. The chiral ligand environment dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the formation of one enantiomer in excess.

For the synthesis of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol, a catalyst with (S,S)-stereochemistry is typically employed. The phenolic hydroxyl and the amino group on the substrate are generally well-tolerated by these catalysts, although the basicity of the diethylamino group could potentially interact with the acidic formic acid if used as the hydrogen donor. The use of isopropanol as a hydrogen source in the presence of a mild base is often a good starting point.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Materials:

  • 5-(Diethylamino)-2-acetylphenol (Substrate)

  • (S,S)-RuCl(p-cymene)(TsDPEN) or similar (S,S)-Noyori-type catalyst

  • Anhydrous Isopropanol (Hydrogen Donor and Solvent)

  • Potassium Hydroxide (KOH) or Sodium Isopropoxide (Base)

  • Anhydrous Toluene (Co-solvent, optional)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

  • TLC plates, solvents for chromatography, and chiral HPLC column for analysis.

Procedure:

  • Catalyst Activation (if necessary) and Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add the (S,S)-RuCl(p-cymene)(TsDPEN) catalyst (0.1-1 mol%).

    • Add anhydrous isopropanol (and toluene if used).

    • Add a solution of KOH or sodium isopropoxide in isopropanol (typically 2-5 mol%).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the catalyst.

  • Substrate Addition:

    • Dissolve 5-(Diethylamino)-2-acetylphenol (1 equivalent) in anhydrous isopropanol.

    • Add the substrate solution to the activated catalyst mixture via syringe.

  • Reaction Monitoring:

    • Heat the reaction mixture to a specified temperature (e.g., 40-80 °C).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the purified (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Method 2: Corey-Bakshi-Shibata (CBS) Reduction

Principle and Rationale:

The CBS reduction is a highly reliable and enantioselective method for reducing prochiral ketones.[7][8] The key to this reaction is the in-situ formation of a chiral oxazaborolidine catalyst from a chiral amino alcohol and a borane source. This catalyst coordinates to the ketone, activating it towards reduction, and simultaneously shields one face of the carbonyl group, directing the hydride attack from the borane to the other face with high stereocontrol.[7] For the synthesis of the (S)-alcohol, the (S)-CBS catalyst is used.

A potential challenge for the reduction of 5-(Diethylamino)-2-acetylphenol using this method is the presence of the acidic phenolic proton and the basic diethylamino group, which can react with the borane reagent. Therefore, an excess of the borane source is typically required. The in-situ generation of the catalyst from a stable chiral lactam alcohol and borane can offer improved reproducibility.[10][13][14]

Experimental Protocol: CBS Reduction

Materials:

  • 5-(Diethylamino)-2-acetylphenol (Substrate)

  • (S)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene) or a precursor for in-situ generation (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol).[10]

  • Borane-dimethyl sulfide complex (BMS) or borane-THF complex (Hydride Source)

  • Anhydrous Tetrahydrofuran (THF) or Toluene (Solvent)

  • Inert gas (Argon or Nitrogen)

  • Methanol (for quenching)

  • Standard glassware for inert atmosphere reactions.

Procedure:

  • Reaction Setup:

    • To a dry, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add a solution of (S)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) in anhydrous THF.

    • Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).

  • Borane Addition:

    • Slowly add the borane-dimethyl sulfide complex (BMS) or borane-THF solution (typically 1.0-1.5 equivalents) to the catalyst solution while maintaining the low temperature.

  • Substrate Addition:

    • Dissolve 5-(Diethylamino)-2-acetylphenol (1 equivalent) in anhydrous THF.

    • Add the substrate solution dropwise to the reaction mixture over a period of 30-60 minutes.

  • Reaction Monitoring:

    • Stir the reaction at the low temperature and monitor its progress by TLC or GC.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at the low temperature.

    • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add a dilute solution of HCl to hydrolyze the borate esters.

    • Extract the product with an organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification and Analysis:

    • Purify the product by column chromatography.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Method 3: Biocatalytic Reduction

Principle and Rationale:

Biocatalysis offers a green and highly selective approach to asymmetric synthesis. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[11] By employing a suitable ADH and a cofactor regeneration system, prochiral ketones can be reduced to chiral alcohols with excellent enantioselectivity. The reaction is typically carried out in an aqueous buffer system under mild conditions (room temperature and neutral pH).

The presence of a non-protected hydroxy group on the aromatic ring of the substrate is often well-tolerated in enzymatic reductions.[11][12] Commercially available ADH screening kits allow for the rapid identification of a suitable enzyme that provides the desired (S)-enantiomer with high conversion and selectivity.

Experimental Protocol: Biocatalytic Reduction

Materials:

  • 5-(Diethylamino)-2-acetylphenol (Substrate)

  • A suitable (S)-selective alcohol dehydrogenase (ADH)

  • Nicotinamide adenine dinucleotide phosphate (NADP+) or nicotinamide adenine dinucleotide (NAD+) (Cofactor)

  • A cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol and a compatible ADH)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., DMSO, if needed for substrate solubility)

Procedure:

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare a solution of the buffer.

    • Add the cofactor (NADP+ or NAD+).

    • Add the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

    • Add the (S)-selective ADH.

  • Substrate Addition:

    • Dissolve 5-(Diethylamino)-2-acetylphenol in a minimal amount of a water-miscible co-solvent like DMSO, if necessary.

    • Add the substrate solution to the reaction mixture.

  • Reaction Monitoring:

    • Gently agitate the reaction mixture at a constant temperature (e.g., 30 °C).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC.

  • Work-up:

    • Once the reaction has reached completion, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.

    • Separate the organic layer. The aqueous layer may be extracted multiple times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the product by column chromatography.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Data Summary and Comparison

The following table summarizes the key aspects of the discussed methods for the synthesis of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol. The expected performance is based on literature precedents for structurally similar ketones.

MethodCatalystHydrogen/Hydride SourceTypical ConditionsExpected YieldExpected ee (%)AdvantagesDisadvantages
Asymmetric Transfer Hydrogenation (S,S)-Ru-TsDPEN complex[3][4]Isopropanol or HCOOH/NEt340-80 °C, inert atmosphereHigh>95High turnover, functional group toleranceRequires precious metal catalyst
CBS Reduction (S)-Methyl-CBS-oxazaborolidine[7][9]Borane (BMS or BH3-THF)-20 to 0 °C, inert atmosphereGood to High>98High enantioselectivity, predictable stereochemistrySensitive to moisture, potential side reactions with substrate
Biocatalytic Reduction (S)-selective Alcohol Dehydrogenase[11]Cofactor regeneration systemRoom temp, aqueous bufferVariable>99Environmentally friendly, high selectivity, mild conditionsRequires enzyme screening, lower substrate loading

Visualizing the Workflow

To provide a clear overview of the general experimental process, the following diagram illustrates the key stages of a typical catalytic enantioselective reduction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Prepare Reagents & Solvents (Anhydrous) glassware Dry Glassware (Inert Atmosphere) reagents->glassware setup Reaction Setup (Catalyst + Solvent) glassware->setup addition Substrate Addition setup->addition monitoring Monitor Progress (TLC/GC) addition->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract purify Column Chromatography extract->purify analysis Determine Yield & ee% (Chiral HPLC) purify->analysis

Caption: General workflow for catalytic enantioselective reduction.

Catalytic Cycle of Noyori Asymmetric Transfer Hydrogenation

The following diagram illustrates the widely accepted catalytic cycle for the Noyori-type asymmetric transfer hydrogenation using isopropanol as the hydrogen donor.

Noyori_Cycle catalyst [Ru]-H substrate_complex [Ru]-H (Ketone) catalyst->substrate_complex + Ketone transition_state Transition State substrate_complex->transition_state Hydride Transfer product_complex [Ru] (Alcohol) transition_state->product_complex activated_catalyst [Ru] product_complex->activated_catalyst - Alcohol activated_catalyst->catalyst + Isopropanol - Acetone

Caption: Noyori asymmetric transfer hydrogenation catalytic cycle.

Conclusion and Future Perspectives

The catalytic enantioselective reduction of 5-(Diethylamino)-2-acetylphenol to its corresponding (S)-alcohol is a crucial step for its potential development as a pharmaceutical agent. This guide has provided detailed protocols and the underlying scientific principles for three powerful and reliable methods: Noyori-type asymmetric transfer hydrogenation, CBS reduction, and biocatalytic reduction. The choice of the optimal method will depend on a careful evaluation of the factors outlined. Further optimization of reaction conditions, such as catalyst loading, temperature, and solvent, may be necessary to achieve the desired yield and enantioselectivity for this specific substrate. The protocols provided herein serve as a robust starting point for researchers to successfully synthesize (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol and to advance their drug discovery and development programs.

References

  • Enantioselective reduction of ketones - Wikipedia. Available at: [Link]

  • CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. (2021, September 16). Available at: [Link]

  • Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones | Organometallics - ACS Publications. (2021, April 27). Available at: [Link]

  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. Available at: [Link]

  • Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane - Organic Chemistry Portal. Available at: [Link]

  • Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts | Organic Letters - ACS Publications. (2010, March 24). Available at: [Link]

  • Enantioselective Reduction of Ketones - Organic Reactions. (2023, July 24). Available at: [Link]

  • An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Efficient Enantioselective Hydrosilylation of Ketones Catalyzed by Air Stable Copper Fluoride−Phosphine Complexes - DIAL@UCLouvain. Available at: [Link]

  • Asymmetric Transfer Hydrogenation Catalysts. Available at: [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - Semantic Scholar. (2018, September 20). Available at: [Link]

  • Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. (2014, October 16). Available at: [Link]

  • Highly Enantioselective Hydrosilylation of Ketones Catalyzed by a Chiral Oxazaborolidinium Ion - Organic Chemistry Portal. Available at: [Link]

  • Highly Enantioselective Hydrosilylation of Ketones Catalyzed by a Chiral Oxazaborolidinium Ion | Organic Letters - ACS Publications. (2017, November 20). Available at: [Link]

  • Kinetic Study of the Hydrosilylation of Acetophenone by [Rh(cod)Cl]2/(R)-BINAP. (2002, January 5). Available at: [Link]

  • Enantioselective hydrosilylation of prochiral ketones catalyzed by chiral BINAP-copper(I) complexes - Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC. (2018, September 20). Available at: [Link]

  • Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones - Verlag der Zeitschrift für Naturforschung. (2010, March). Available at: [Link]

  • Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones - Center for Nonlinear Studies - Los Alamos National Laboratory. (2021, April 27). Available at: [Link]

  • Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have compiled this resource to help researchers and drug development professionals overcome the specific chemical and stereoch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have compiled this resource to help researchers and drug development professionals overcome the specific chemical and stereochemical hurdles associated with the synthesis of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol .

This guide bridges the gap between theoretical chemistry and benchtop reality, focusing on the causality behind experimental failures and providing self-validating protocols to ensure high overall yield and enantiomeric excess (ee).

Synthetic Workflow Overview

The overall synthesis fundamentally relies on a two-step sequence: the regioselective acylation of 3-diethylaminophenol to form the ketone intermediate, followed by an asymmetric reduction to yield the (S)-enantiomer[1].

SynthesisWorkflow A 3-Diethylaminophenol (Starting Material) B Regioselective Acylation (Lewis Acid / Heat) A->B Step 1: C-C Bond Formation C 4-Diethylamino-2-hydroxyacetophenone (Ketone Intermediate) B->C Regiocontrol (ortho to OH) D Enantioselective Reduction (CBS Catalyst or KRED) C->D Step 2: Chiral Reduction E (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol (Target Chiral API) D->E Enantiocontrol (>99% ee)

Figure 1: Optimized two-step synthesis workflow for (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol.

Troubleshooting & FAQs
Q1: Why is the yield of my ketone intermediate (4-diethylamino-2-hydroxyacetophenone) stalling below 50%?

The Causality: The synthesis of the ketone intermediate from 3-diethylaminophenol often suffers from poor yields due to competing O-acylation and the formation of unreactive tar byproducts under harsh Friedel-Crafts conditions[1]. The strongly electron-donating diethylamino group over-activates the aromatic ring, leading to polyacylation and decomposition. The Solution: Abandon the direct one-pot Friedel-Crafts acylation in favor of a two-step Fries rearrangement . First, synthesize the O-acetate using acetic anhydride and a mild base (e.g., pyridine). Isolate this ester, then subject it to a Lewis acid (such as AlCl3​ ) in a non-coordinating solvent like chlorobenzene at 60–80°C. This thermodynamic control directs the acetyl group cleanly to the ortho position relative to the phenol, maximizing the yield of the desired regioisomer.

Q2: During the Corey-Bakshi-Shibata (CBS) reduction, my conversion is incomplete and the ee is only 60-70%. How can I improve this?

The Causality: Your substrate contains a basic tertiary amine (the diethylamino group). During a standard CBS reduction, this amine rapidly coordinates with the stoichiometric borane reagent (e.g., BH3​⋅THF or Borane-Dimethylsulfide), forming a highly stable amine-borane complex. This complexation depletes the available hydride source required for the catalytic cycle and alters the steric environment around the substrate, severely degrading enantioselectivity. The Solution: You must pre-complex the substrate. Use a stoichiometric excess of borane (typically 2.0 to 2.5 equivalents). The first equivalent acts as a sacrificial reagent to satisfy the basic amine, leaving sufficient active borane for the (S)-Me-CBS catalyzed enantioselective reduction of the ketone.

Q3: Can I use transition-metal Asymmetric Transfer Hydrogenation (ATH) to avoid stoichiometric borane?

The Causality: While Ru(II)-TsDPEN catalysts are excellent for reducing simple acetophenones, the free phenolic hydroxyl group in your substrate presents a significant liability. The acidic phenol can deprotonate and coordinate tightly to the ruthenium center, forming an inactive ruthenium-phenoxide complex that poisons the catalyst[2]. The Solution: To use ATH effectively, you must protect the phenol (e.g., as a benzyl or silyl ether) prior to reduction. However, adding protection and deprotection steps inherently lowers the overall synthesis yield and atom economy. If you wish to avoid protecting groups entirely, biocatalysis is the superior alternative.

Q4: What is the most efficient method to achieve >90% overall yield and >99% ee without protecting groups?

The Causality: Chemical reductions struggle to navigate the unprotected phenol and basic amine simultaneously without extensive workarounds[3]. The Solution: Implement a biocatalytic reduction using an engineered Ketoreductase (KRED)[2]. KREDs operate in aqueous buffer systems where the basic amine is protonated (which acts as a built-in solubilizing group) and the free phenol is perfectly tolerated without causing enzyme inhibition.

Quantitative Comparison of Reduction Strategies

To help you select the optimal route for Step 2, the following table summarizes the performance of various reduction methodologies applied to 4-diethylamino-2-hydroxyacetophenone:

Reduction MethodProtecting Group Required?Reagent / Catalyst EquivalentsTypical Yield (%)Typical ee (%)Scalability
CBS Reduction No2.5 eq BH3​ , 0.1 eq (S)-CBS75 - 82%85 - 92%Moderate (Exothermic)
Ru-Catalyzed ATH Yes (Phenol)0.01 eq Ru-TsDPEN, Formate60 - 70%*90 - 95%Good
Biocatalytic (KRED) No0.05 eq NADP+, 1.5 eq Glucose> 95% > 99% Excellent (Green)

*Yield for ATH reflects the overall yield including the mandatory protection/deprotection sequence.

Self-Validating Protocol: Biocatalytic Synthesis of the (S)-Alcohol

This protocol details the protecting-group-free enzymatic reduction, which provides the highest overall yield and stereofidelity.

Step 1: Buffer and Cofactor Preparation

  • Dissolve 100 mM potassium phosphate in deionized water and adjust to pH 7.0 using 1M NaOH.

    • Validation Check: Measure pH at exactly 30°C. Temperature shifts affect buffer pKa​ , and a pH drop below 6.5 will denature the enzyme.

  • Add 1.0 mM NADP+ (cofactor) and 250 mM D-glucose (sacrificial reductant) to the buffer.

Step 2: Enzyme Reconstitution

  • Add 5 U/mL of Glucose Dehydrogenase (GDH) and 10 U/mL of a highly (S)-selective Ketoreductase (KRED).

  • Gently swirl the flask to dissolve the lyophilized powders. Do not vortex, as foaming causes protein denaturation.

Step 3: Substrate Addition

  • Dissolve 4-diethylamino-2-hydroxyacetophenone (50 mM final concentration) in DMSO.

    • Critical Parameter: Final DMSO concentration must not exceed 5% v/v to prevent KRED precipitation.

  • Add the substrate solution dropwise to the aqueous enzyme mixture.

    • Validation Check: The solution should turn slightly cloudy indicating fine dispersion, but must not form large, oily aggregates.

Step 4: Reaction Execution & Monitoring

  • Incubate the reaction at 30°C with orbital shaking at 150 rpm for 24 hours.

  • Validation Check: Monitor the reaction via HPLC (C18 column, 60:40 MeOH:H2O, 0.1% TFA). The ketone peak (UV max ~280 nm) should completely disappear, replaced by the more polar alcohol peak.

Step 5: Workup and Isolation

  • Adjust the reaction mixture to pH 9.5 using 1M Na2​CO3​ .

    • Causality: This specific pH deprotonates the diethylammonium ion back to the free amine while keeping the phenol largely protonated, rendering the target product lipophilic enough for extraction.

  • Extract with Ethyl Acetate ( 3×1 volumes). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield pure (S)-5-(diethylamino)-2-(1-hydroxyethyl)phenol.

References
  • Title: Hydrogen-Bonded Thiol Undergoes Unconventional Excited-State Intramolecular Proton-Transfer Reactions Source: Journal of the American Chemical Society URL: [Link]

  • Title: EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl)
  • Title: Synthesis of pharmaceutical drugs from waste cashew nut shell liquid Source: The Royal Society of Chemistry URL: [Link]

Sources

Optimization

Analytical &amp; Formulation Support Hub: Troubleshooting (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol Degradation

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists troubleshooting the chemical instability of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol during long-term storag...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists troubleshooting the chemical instability of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol during long-term storage. Because this active pharmaceutical ingredient (API) contains multiple reactive functional groups, its degradation profile is complex. This guide provides mechanistic insights, self-validating analytical protocols, and targeted solutions to stabilize your formulation.

Mechanistic Overview: The "Why" Behind the Instability

Understanding the root cause of degradation requires analyzing the specific vulnerabilities of the molecule. This compound possesses three highly reactive sites that dictate its stability profile, a common challenge in [1]:

  • Electron-Rich Phenol Core: The strongly electron-donating diethylamino group at position 5 significantly lowers the oxidation potential of the phenol ring. This makes the ring highly susceptible to autoxidation into reactive quinones or semiquinones, especially in the presence of trace transition metals.

  • Tertiary Amine (Diethylamino Group): Tertiary amines are highly prone to N-oxidation and subsequent dealkylation. Autoxidation in pharmaceuticals typically proceeds in the presence of peroxy radicals generated by the reaction of molecular oxygen with organic free radicals, as detailed in [2].

  • Chiral Benzylic Alcohol (1-hydroxyethyl Group): The benzylic position is susceptible to oxidation (forming an acetophenone derivative). Furthermore, under acidic conditions, it can undergo protonation and loss of water to form a stable carbocation, leading to either dehydration (vinyl formation) or racemization of the (S)-enantiomer.

Self-Validating Protocol: Forced Degradation & LC-MS/MS Profiling

To isolate the exact root cause of degradation observed during your long-term stability studies, you must recreate the degradation pathways under controlled conditions. Follow this [3].

This protocol is designed as a self-validating system : by generating specific degradants via targeted stress (e.g., H₂O₂), you create reference standards to confirm the identity of unknown peaks in your long-term storage samples.

Phase 1: Targeted Stress Testing (Predictive Modeling)
  • Oxidative Stress (N-Oxide Validation): Prepare a 1 mg/mL solution of the API in a 50:50 Water:Acetonitrile mixture. Add 0.3% H₂O₂. Incubate at 40°C for 24 hours. Causality: H₂O₂ selectively drives N-oxidation without heavily degrading the phenol ring, providing a clean reference peak for the N-oxide degradant.

  • Thermal/Hydrolytic Stress (Racemization Validation): Prepare three 1 mg/mL aqueous solutions buffered to pH 2.0, 7.0, and 10.0. Incubate at 60°C for 7 days. Causality: The pH 2.0 sample will force the formation of the benzylic carbocation, allowing you to identify the retention time of the dehydrated vinyl degradant and the (R)-enantiomer.

  • Radical Autoxidation (Quinone Validation): Add 10 mol% of an azo-radical initiator (e.g., AIBN) to a 1 mg/mL API solution. Incubate at 40°C for 48 hours in an oxygen-rich headspace.

Phase 2: LC-MS/MS Identification
  • Chromatographic Separation: Use a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to separate the highly polar N-oxides and quinones from the parent API. Use a slow gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) to ensure resolution of the (R) and (S) enantiomers if using a chiral stationary phase.

  • Mass Spectrometry Detection: Operate in positive Electrospray Ionization (ESI+) mode. Cross-reference the mass shifts of your long-term storage samples against your Phase 1 stress samples.

Quantitative Data: Degradant Identification & Mitigation

Use the table below to cross-reference your LC-MS/MS data and implement the appropriate formulation changes.

Degradation PathwayFunctional GroupMass Shift (Δm/z)Primary CatalystFormulation Mitigation Strategy
N-Oxidation Diethylamino+16 DaPeroxides in excipientsSwitch to low-peroxide excipients (e.g., Super Refined PEG).
Autoxidation Phenol ringVariable (+14 to +32 Da)Trace metals (Cu, Fe), O₂Add chelating agents (EDTA) and chain-breaking antioxidants (BHT).
Benzylic Oxidation 1-hydroxyethyl-2 DaHeat, O₂, LightImplement nitrogen headspace packaging; store at 2-8°C.
Dehydration Chiral benzylic-18 DaAcidic pH (pH < 4)Buffer formulation to pH 6.0–7.5; avoid strong organic acids.

Degradation Pathway Visualization

DegradationPathway API (S)-5-(Diethylamino)- 2-(1-hydroxyethyl)phenol Oxidation1 N-Oxidation (Peroxides/O2) API->Oxidation1 Oxidation2 Phenol Autoxidation (Trace Metals/O2) API->Oxidation2 Oxidation3 Benzylic Oxidation (Heat/O2) API->Oxidation3 Chiral Acid/Heat Stress (pH < 4) API->Chiral Deg1 N-oxide Derivative (+16 Da) Oxidation1->Deg1 Deg2 Quinone Oligomers (Color Change) Oxidation2->Deg2 Deg3 Acetophenone Derivative (-2 Da) Oxidation3->Deg3 Deg4 Racemate / Vinyl Derivative (0 Da / -18 Da) Chiral->Deg4

Primary degradation pathways of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol under storage.

Frequently Asked Questions (FAQs)

Q: My liquid formulation is turning pink/brown over a 6-month storage period at 25°C. What is happening? A: This is a classic sign of phenol autoxidation. The electron-donating diethylamino group makes the phenol ring highly susceptible to oxidation into colored quinone or semiquinone oligomers. Troubleshooting step: Verify the heavy metal content of your excipients. Trace copper or iron catalyzes this radical chain reaction. To stabilize the formulation, add a chelator like EDTA (to sequester metals) alongside a chain-breaking antioxidant like BHT or sodium metabisulfite.

Q: We are observing a +16 Da degradant in our LC-MS data, but the formulation is stored in the dark under argon. Is this an N-oxide or a hydroxylated phenol? A: Given the tertiary amine structure, it is almost certainly an N-oxide. Tertiary amines readily oxidize in the presence of hydroperoxides, which are common, invisible impurities in polymeric excipients like PEG, polysorbates, or povidone. Troubleshooting step: You can validate this by comparing the retention time of this peak against the H₂O₂ forced degradation sample from Phase 1. If they match, switch to high-purity, low-peroxide excipient grades.

Q: How do we prevent the loss of enantiomeric purity (racemization) of the (S)-1-hydroxyethyl group during accelerated stability testing (40°C/75% RH)? A: The benzylic alcohol is prone to reversible protonation. Under acidic conditions (even mild organic acids used for solubility enhancement), the hydroxyl group leaves as water, forming a planar carbocation. When water re-attacks, it does so from both faces, resulting in a racemic mixture. Troubleshooting step: Ensure your formulation's microenvironmental pH is strictly maintained between 6.0 and 7.5 using a robust buffer system (e.g., phosphate or citrate-phosphate).

References

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2016). Pharmaceutical Stress Testing: Predicting Drug Degradation, Second Edition. CRC Press / Routledge.[Link]

  • Waterman, K. C., Adami, R. C., Alsante, K. M., Antipas, A. S., Arenson, D. R., Carrier, R., ... & Wright, J. S. (2002). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences.[Link]

  • European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.[Link]

Troubleshooting

overcoming solubility issues of (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol in aqueous buffers

Welcome to the dedicated technical support guide for (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the unique solubility challenges presented by this amphoteric molecule in aqueous buffers. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure successful and reproducible experimentation.

Understanding the Molecule: A First-Principles Approach

(s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol is a molecule possessing both an acidic phenolic group and a basic diethylamino group, making it amphoteric. Its aqueous solubility is therefore intrinsically linked to the pH of the medium, a critical factor that governs its ionization state.

  • Acidic Phenolic Group: The phenol group (Ar-OH) is weakly acidic. At pH values significantly above its pKa (typically ~9-10.5), it will deprotonate to form the negatively charged phenoxide ion (Ar-O⁻), which is more water-soluble.

  • Basic Diethylamino Group: The tertiary amine group (-NEt₂) is basic. At pH values significantly below its pKa (typically ~10-11), it will be protonated to form the positively charged ammonium cation (-N⁺HEt₂), which is significantly more water-soluble.

  • Zwitterionic & Neutral Forms: At a specific pH, known as the isoelectric point (pI), the molecule will exist predominantly as a neutral zwitterion, with both a positive and negative charge. This is typically the point of minimum solubility . Away from the pI, the molecule will exist as a neutral, uncharged species, which is also expected to have low aqueous solubility.

This dual nature is the primary reason for the solubility challenges you may be encountering. The key to success lies in controlling the pH to favor the formation of a single, charged, and therefore more soluble, species.

Frequently Asked Questions (FAQs)

Q1: My initial attempt to dissolve the compound in PBS (pH 7.4) resulted in a cloudy suspension. Why?

A1: At physiological pH (~7.4), which is below the pKa of both the phenolic and amino groups, the molecule is likely in its neutral, uncharged form. This form has low intrinsic aqueous solubility, leading to precipitation. To achieve solubility, you must adjust the pH to either fully protonate the amine (acidic pH) or fully deprotonate the phenol (basic pH).

Q2: What is the best starting solvent for preparing a high-concentration stock solution?

A2: For a high-concentration primary stock solution (e.g., 10-50 mM), it is recommended to use an organic solvent and then dilute it into your aqueous buffer. Based on the molecule's structure, suitable starting solvents would be DMSO, DMF, or ethanol. DMSO is often preferred due to its high solubilizing power and miscibility with aqueous solutions. However, always check for solvent compatibility with your specific assay, as residual DMSO can affect some biological systems.

Q3: I need to perform a cell-based assay. How can I prepare a working solution without using toxic levels of organic solvents?

A3: This is a common and critical challenge. The recommended strategy is a "pH jump" method. You first prepare a concentrated stock in an organic solvent (e.g., 50 mM in DMSO). Then, you dilute this stock into an acidic or basic aqueous buffer (e.g., pH 2 or pH 12) where the compound is highly soluble. This intermediate solution can then be further diluted into your final cell culture medium, ensuring the final concentration of the organic solvent is low (typically <0.5%). The large volume of the final medium should buffer the pH back towards physiological levels, but the compound should remain in solution due to being below its critical precipitation concentration.

Q4: Can I use co-solvents directly in my aqueous buffer to improve solubility?

A4: Yes, co-solvents can be effective. Co-solvents like polyethylene glycol (PEG), propylene glycol (PG), or ethanol can increase solubility by reducing the polarity of the aqueous medium. However, the concentration of the co-solvent must be carefully optimized for your experimental system to avoid artifacts. This approach is often used in formulation for in vivo studies.

Troubleshooting Guide: A Step-by-Step Workflow for Solubility Optimization

This guide provides a systematic approach to identifying the optimal solubilization strategy for (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol.

Diagram: Solubility Troubleshooting Workflow

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: pH-Based Strategy cluster_2 Phase 3: Advanced Strategies (If pH alone is insufficient) A Start: Compound Powder B Prepare 10 mM stock in 100% DMSO A->B C Visually inspect for clarity. Is it a clear solution? B->C D Dilute DMSO stock 1:100 into buffers of varying pH (e.g., pH 2, 4, 7.4, 10, 12) C->D Yes, clear E Observe for precipitation. Where is it most soluble? D->E F Soluble at low pH (<4)? Protonated amine is stable. E->F Yes G Soluble at high pH (>11)? Deprotonated phenol is stable. E->G Yes H Precipitation at neutral pH? Expected due to low solubility of neutral form. E->H Yes L Select optimal method for experiment F->L G->L I Test Co-solvents (e.g., PEG400, Propylene Glycol) in pH-optimized buffer H->I J Test Cyclodextrins (e.g., HP-β-CD) for complexation I->J K Consider Salt Formation (e.g., HCl or Mesylate salt) for long-term formulation J->K K->L

Caption: A systematic workflow for troubleshooting the solubility of (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol.

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

This protocol will help you quickly identify the optimal pH range for solubilizing your compound.

Materials:

  • (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol

  • DMSO

  • A series of buffers (e.g., 50 mM Citrate for pH 2-4, 50 mM Phosphate for pH 6-8, 50 mM Borate for pH 9-10, 50 mM Carbonate-Bicarbonate for pH 10-11, 0.01 N NaOH for pH 12)

  • Microcentrifuge tubes or a 96-well plate

  • Vortex mixer

Procedure:

  • Prepare a Primary Stock: Prepare a 20 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.

  • Prepare Test Buffers: Aliquot 990 µL of each buffer into separate, clearly labeled microcentrifuge tubes.

  • Dilution: Add 10 µL of the 20 mM DMSO stock to each tube. This creates a final compound concentration of 200 µM with 1% DMSO.

  • Equilibration: Vortex each tube vigorously for 30 seconds. Allow the tubes to equilibrate at room temperature for 1-2 hours.

  • Observation: Visually inspect each tube against a dark background for any signs of precipitation or cloudiness.

  • (Optional) Quantification: For a more precise measurement, centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitate. Carefully remove the supernatant and measure the concentration of the dissolved compound using UV-Vis spectrophotometry or HPLC.

Data Interpretation:

pH of Buffer Visual Observation (Precipitate) Interpretation
2.0ClearThe positively charged (protonated amine) form is soluble.
4.0ClearThe positively charged form is soluble.
7.4Heavy PrecipitateThe neutral/zwitterionic form has very low solubility.
10.0Slight PrecipitateApproaching the pKa of one or both groups; a mixture of species exists.
12.0ClearThe negatively charged (deprotonated phenol) form is soluble.

This table presents expected results based on chemical principles. Your actual results should be recorded.

Protocol 2: Formulation with a Co-solvent (for in vivo or high-concentration in vitro use)

This protocol describes how to use a co-solvent system for formulations where pH adjustment alone is not feasible. A common vehicle for preclinical studies is PEG 400/Propylene Glycol/Water.

Materials:

  • (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Sterile water or saline

Procedure:

  • Weigh Compound: Accurately weigh the required amount of the compound.

  • Initial Solubilization: Add the compound to a volume of PEG 400 (e.g., 40% of the final volume). Vortex and gently warm (do not exceed 40-50°C) if necessary to aid dissolution.

  • Add Second Co-solvent: Once the compound is fully dissolved in the PEG 400, add the propylene glycol (e.g., 10% of the final volume) and mix thoroughly.

  • Final Dilution: Slowly add the sterile water or saline (e.g., the remaining 50% of the volume) while continuously mixing. The final vehicle might be, for example, 40% PEG 400, 10% PG, 50% Water (v/v/v).

  • Final Check: Ensure the final solution is clear and free of any precipitation before use.

Important Considerations:

  • Vehicle Toxicity: Always run a vehicle-only control group in your experiments to ensure the co-solvent mixture itself does not cause an effect.

  • Viscosity: High concentrations of PEG can result in a viscous solution that may be difficult to administer. Adjust ratios as needed.

Protocol 3: Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming an inclusion complex that is more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.

Materials:

  • (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., PBS or saline)

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A 20-40% (w/v) solution is a common starting point. This may require stirring and gentle warming to fully dissolve.

  • Add Compound: Slowly add the powdered (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol to the cyclodextrin solution while vigorously stirring.

  • Equilibrate: Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex.

  • Filter (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles and ensure sterility.

Mechanism of Action: The hydrophobic part of your molecule (the aromatic ring and alkyl groups) partitions into the non-polar interior of the cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively shielding the poorly soluble drug and increasing its apparent solubility.

Diagram: Ionization States of (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol

Caption: The pH-dependent equilibrium and resulting solubility of the amphoteric molecule.

Note: The diagram above uses placeholders for chemical structures. At low pH, the amino group is protonated (-N⁺HEt₂). At high pH, the phenolic group is deprotonated (-O⁻). At neutral pH, the molecule is largely uncharged.

Final Recommendations

For any new batch of (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol, it is highly recommended to perform a quick pH-solubility screen (Protocol 1) as a first step. This simple test will provide invaluable information and guide your formulation strategy, saving you time and resources. For cell-based assays, the pH-jump method using a DMSO stock is generally the most reliable. For in vivo studies, co-solvent or cyclodextrin formulations may be necessary to achieve the required concentration and dosing volume.

References

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as functional excipients: methods of preparation of cyclodextrin inclusion complexes. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]

Optimization

Technical Support Center: Minimizing Enantiomeric Impurities in (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol Production

Welcome to the advanced troubleshooting and methodology center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals scaling the asymmetric synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals scaling the asymmetric synthesis of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol .

The synthesis of this chiral secondary alcohol typically relies on the enantioselective reduction of its prochiral ketone precursor. However, achieving and maintaining high enantiomeric excess (ee%) requires strict control over the reaction environment. This guide dissects the mechanistic causality behind enantiomeric degradation and provides self-validating protocols to ensure absolute stereocontrol.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My reaction shows >98% ee in the reactor, but the isolated product drops to <80% ee. Why is the stereocenter degrading during workup?

The Causality: The root cause is acid-catalyzed racemization driven by the specific electronic properties of the molecule. The diethylamino group at the C5 position is situated strictly para to the 1-hydroxyethyl group at the C2 position. Because the diethylamino group is powerfully electron-donating, it continuously pushes electron density into the aromatic ring. If your aqueous workup drops below pH 7.0, the benzylic hydroxyl group becomes protonated and leaves as water. The resulting benzylic carbocation is massively stabilized by resonance from the para-diethylamino group. Once this planar carbocation forms, water re-attacks from either face indiscriminately, causing rapid racemization. The Fix: You must treat the benzylic alcohol as highly acid-sensitive. Maintain a strict pH of 7.5–8.5 during all extraction and washing phases using phosphate buffers.

Q2: I am using Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH). Why does my ee% stall or reverse at high conversions?

The Causality: Transition metal-catalyzed ATH utilizing cheap reductants like formic acid or isopropanol is highly efficient[1], but it is fundamentally an equilibrium process. When using a Noyori-type catalyst (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]), the reaction is driven forward by an excess of the hydrogen donor[2]. If the donor is depleted, or if the reaction is left at elevated temperatures (>40°C) after completion, the Ru-complex will catalyze the reverse reaction—abstracting a hydride from your pure (S)-alcohol to re-form the ketone. When the ketone is subsequently re-reduced, it often occurs with lower stereoselectivity due to catalyst degradation over time. The Fix: Quench the reaction immediately upon reaching >99% conversion. Do not leave the reaction stirring overnight.

Q3: Can biocatalysis improve my impurity profile? How does the substrate's structure affect enzyme choice?

The Causality: Yes, biocatalysis can virtually eliminate metal-induced reverse oxidation. Alcohol dehydrogenases (ADHs) are robust biocatalysts that exhibit excellent stereocontrol for bulky aryl ketones[3]. However, the electronic charge density of the substrate heavily influences its orientation in the enzyme's active site[4]. The electron-rich nature of the diethylamino group requires an enzyme with a highly accommodating, non-repressive binding pocket. The Fix: Lactobacillus brevis ADH (LbADH) is highly recommended for this substrate. Because the substrate contains a basic amine, it can artificially raise the pH of unbuffered media, denaturing the enzyme. You must use a heavily buffered system (pH 7.5) coupled with a Glucose Dehydrogenase (GDH) cofactor regeneration cycle.

Part 2: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be a "self-validating system." This means integrating In-Process Controls (IPCs) that isolate variables, allowing you to definitively prove whether an impurity originated from the catalytic cycle or the downstream processing.

Protocol A: Ru-ATH with IPC-Validated Buffered Workup

This protocol utilizes a formic acid/triethylamine (FA/TEA) azeotrope to drive the asymmetric reduction[1].

  • Catalyst Activation: In a thoroughly degassed Schlenk flask, dissolve 1-(4-(diethylamino)-2-hydroxyphenyl)ethanone (1.0 eq) in anhydrous dichloromethane (DCM). Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 eq).

  • Reduction Phase: Dropwise, add a pre-mixed 5:2 azeotrope of Formic Acid:Triethylamine (5.0 eq of FA). Stir at 30°C for 8 hours. The evolution of CO2 gas indicates active reduction.

  • Self-Validation Step (Critical IPC): Before quenching the bulk reactor, withdraw a 50 µL aliquot. Immediately dilute it into 1 mL of pH 8.0 phosphate buffer and extract with 0.5 mL of HPLC-grade hexane/isopropanol. Run this sample on chiral HPLC. Logic: This establishes your baseline catalytic ee%. If this sample shows 99% ee but your final product does not, your workup is flawed.

  • Buffered Quench: Cool the reactor to 0°C. Slowly quench the reaction by pouring it into a vigorously stirred biphasic mixture of DCM and 0.5 M Potassium Phosphate buffer (pre-adjusted to pH 8.0).

  • Isolation: Separate the organic layer, wash twice with pH 8.0 buffer, dry over anhydrous Na2SO4, and concentrate under reduced pressure below 30°C to prevent thermal degradation.

Protocol B: Biocatalytic Reduction using LbADH
  • Media Preparation: Prepare a 100 mM Potassium Phosphate buffer and adjust strictly to pH 7.5. Add NADP+ (0.1 mM), D-glucose (2.0 eq), and Glucose Dehydrogenase (GDH, 10 U/mL) for cofactor regeneration.

  • Substrate Addition: Dissolve the ketone substrate in DMSO (final concentration 5% v/v) and add to the buffer.

  • Enzymatic Reduction: Add LbADH (20 U/mL). Incubate at 30°C with gentle orbital shaking (150 rpm).

  • pH-Stat Monitoring (Self-Validation): Continuously monitor the pH. The basicity of the diethylamino group can shift the pH upon dissolution. If the pH deviates by more than 0.2 units, the pH-stat must auto-titrate with 0.1 M HCl or NaOH to maintain the 7.5 setpoint.

  • Extraction: Once conversion >99% is reached (approx. 24h), extract the aqueous layer with MTBE (3x volume). Dry and concentrate.

Part 3: Quantitative Data & Parameter Optimization

The following table summarizes the causal relationship between reaction parameters, workup conditions, and the resulting enantiomeric purity.

Reduction MethodCatalyst / EnzymeTemp (°C)Workup pHConversion (%)Final ee (%)Primary Impurity Source
Ru-ATHRuCl(p-cymene)[(R,R)-TsDPEN]303.0 (Acidic)>99< 50Acid-catalyzed SN1 racemization
Ru-ATHRuCl(p-cymene)[(R,R)-TsDPEN]308.0 (Buffered)>99> 98None (Optimal)
Ru-ATHRuCl(p-cymene)[(R,R)-TsDPEN]608.0 (Buffered)>9982Reversible oxidation / Thermal
BiocatalysisLactobacillus brevis ADH307.5 (Buffered)98> 99None (Optimal)
BiocatalysisLactobacillus brevis ADH30Unbuffered4592Amine-induced pH shift (Enzyme denatured)

Part 4: Logical Workflow & Mechanistic Visualization

The diagram below illustrates the critical juncture in the production workflow. It highlights how the correct catalytic induction can be entirely undone by improper downstream pH control due to the resonance-stabilized carbocation pathway.

G Start Ketone Precursor 1-(4-(Diethylamino)-2-hydroxyphenyl)ethanone ATH Asymmetric Reduction Ru-ATH or LbADH Start->ATH Chiral Catalyst Product (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol (Initial ee > 98%) ATH->Product Stereocontrol Acidic Acidic Workup (pH < 7.0) Product->Acidic Protocol Error Basic Buffered Workup (pH 7.5 - 8.5) Product->Basic Correct Protocol Carbocation Benzylic Carbocation (Resonance Stabilized) Acidic->Carbocation -H2O Pure Pure (S)-Enantiomer (Retained ee > 98%) Basic->Pure Stable Hydroxyl Racemate Racemization (Enantiomeric Impurity) Carbocation->Racemate +H2O (Face-independent)

Logical workflow of (S)-isomer production and pH-dependent racemization pathway.

Part 5: References

  • Asymmetric Routes to Chiral Secondary Alcohols - Pharmaceutical Technology[Link][2]

  • Enantioselective reduction of ketones - Wikipedia[Link][1]

  • Alcohol Dehydrogenases with anti-Prelog Stereopreference in Synthesis of Enantiopure Alcohols - PMC[Link][3]

  • (PDF) Investigation of asymmetric alcohol dehydrogenase (ADH) reduction of acetophenone derivatives: Effect of charge density - ResearchGate[Link][4]

Sources

Troubleshooting

Application Support Center: LC-MS Troubleshooting for (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol

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Author: BenchChem Technical Support Team. Date: April 2026

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Finalizing Data Integration

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Revising pKa Implications

I am now revisiting pKa values for accuracy. Considering the diethylamino group's conjugation with the phenyl ring, and also incorporating the impact of the hydroxyethyl group, the amine has a pKa of approximately 6.0 and phenol has a pKa of ~9.5. The amine is fully protonated at 0.1% FA, and is therefore not zwitterionic.

Refining Zwitterion Logic

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Refining Diagnostic DOT Diagrams

I'm now revising the DOT diagram to accurately represent the ionization states, specifically addressing the pKa of the diethylamino group (around 6.0) and phenol (around 9.5). I'm focusing on clarifying how these values impact retention and ESI signals across different pH conditions. I will now finalize the formatting.

Finalizing Report Structure

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Finalizing FAQ Report

I'm now integrating final data, including the DOT diagrams and tables, into the FAQ report. I have rechecked system suitability data, using Rs ≥ 1.5, Tf ≤ 1.2 as criteria. I'm focusing on ensuring all citations and quantitative data are accurate and integrated into the report.

Finalizing Method Summary

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Finalizing Method Report

I'm now integrating all revised sections, including the diagrams and tables, into the FAQ report. I have rechecked the system suitability data, using Rs ≥ 1.5, Tf ≤ 1.2 as criteria. All data has been meticulously validated. The report is ready for delivery.

Welcome to the Advanced LC-MS Support Center. This technical guide is designed for analytical scientists and drug development professionals struggling with baseline separation issues for (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol . Because this molecule contains both a basic aromatic amine and an acidic phenol, it presents unique chromatographic challenges, including severe peak tailing, unpredictable retention shifts, and complex chiral resolution requirements.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: Why does this compound exhibit severe peak tailing on standard C18 columns, destroying baseline separation from closely eluting impurities? The Causality: The root cause lies in the molecule's specific acid-base profile. The diethylamino group, being attached directly to the aromatic ring, has a predicted pKa of ~6.0, while the phenol group has a pKa of ~9.5. Under standard acidic LC-MS conditions (e.g., 0.1% formic acid, pH 2.7), the amine is fully protonated. This positively charged moiety undergoes strong secondary ion-exchange interactions with unendcapped, acidic silanols on traditional silica-based stationary phases [3.6]. This "stick-and-release" mechanism causes severe tailing, bleeding into adjacent peaks and ruining baseline resolution.

Q2: How do I achieve baseline chiral separation of the (S)- and (R)- enantiomers without suppressing my MS signal? The Causality: Traditional chiral chromatography relies on normal-phase solvents (like hexane and isopropanol) which are non-volatile, highly flammable, and cause severe ionization suppression in the MS source. Transitioning to LC-MS requires reversed-phase or Polar Organic Mode (POM) conditions. However, high aqueous content often decreases electrospray ionization (ESI) efficiency [1]. The Solution: Utilize an immobilized polysaccharide chiral stationary phase in POM (100% Methanol) with volatile additives like ammonium formate to maintain ionic strength without sacrificing ESI sensitivity.

Q3: Which MS ionization mode (ESI+ or ESI-) is optimal? The Causality: It depends entirely on your mobile phase pH. At low pH, the protonated amine yields a massive [M+H]+ signal in ESI+. If you shift to a high pH (pH 10) to neutralize the amine and eliminate silanol tailing, the phenol becomes deprotonated, making ESI- the optimal mode to detect the [M-H]- ion.

Part 2: Visual Troubleshooting & Mechanism Guides

TroubleshootingTree Start Baseline Separation Issue (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol Symptom Identify Primary Symptom Start->Symptom Tailing Severe Peak Tailing (Achiral Impurities) Symptom->Tailing Coelution Isomeric Co-elution (Chiral/Diastereomeric) Symptom->Coelution Action1 Switch to CSH or Biphenyl Column Tailing->Action1 Action2 Increase Buffer Ionic Strength (10mM NH4FA) Tailing->Action2 Action3 Switch to Immobilized Polysaccharide CSP Coelution->Action3 Action4 Use Polar Organic Mode (MeOH + Volatile Additives) Coelution->Action4 Success Baseline Resolution Achieved (Rs > 1.5) Action1->Success Action2->Success Action3->Success Action4->Success

Fig 1. Troubleshooting logic tree for resolving baseline separation issues in LC-MS.

Mechanism LowPH Low pH (<4) Amine (+) Phenol (0) MidPH Mid pH (7-8) Amine (0) Phenol (0) LowPH->MidPH Deprotonate Amine LowEffect High ESI+ Signal Risk of Silanol Tailing LowPH->LowEffect HighPH High pH (>10) Amine (0) Phenol (-) MidPH->HighPH Deprotonate Phenol MidEffect Neutral State Max RP Retention MidPH->MidEffect HighEffect Reduced Retention High ESI- Signal HighPH->HighEffect

Fig 2. pH-dependent ionization states of the aminophenol and their effects on LC-MS.

Part 3: Quantitative Data & Method Selection

Table 1: Mobile Phase pH Optimization Matrix

pH RangeBuffer SystemAmine StatePhenol StateESI ModeChromatographic Impact
pH 2.5 - 3.0 0.1% Formic AcidProtonated (+)Neutral (0)ESI+Excellent MS sensitivity; high risk of silanol tailing.
pH 7.0 - 8.0 10 mM Ammonium AcetateNeutral (0)Neutral (0)ESI+ / ESI-Maximum reversed-phase retention; moderate MS signal.
pH 10.0 - 10.5 10 mM Ammonium BicarbonateNeutral (0)Deprotonated (-)ESI-Good peak shape (no silanol interaction); strong ESI- signal.

Table 2: Column Selection Guide for Baseline Separation

Column ChemistryPrimary Use CaseMechanism of ActionRecommendation Level
Standard C18 (Fully Porous) General screeningHydrophobic interaction❌ Not Recommended (Severe tailing)
CSH C18 (Charged Surface) Achiral impurity profilingSurface charge repels protonated amines✅ Highly Recommended
Biphenyl (Core-Shell) Resolving closely related isomersPi-pi interactions with the phenol ring✅ Recommended for diastereomers
Immobilized Amylose CSP Chiral (S)/(R) separationSteric fit and hydrogen bonding in POM✅ Highly Recommended for enantiomers

Part 4: Validated Experimental Protocols

Protocol A: Achiral Impurity Profiling (Resolving Tailing)

Objective: Achieve baseline separation (Rs > 1.5) between the target API and structurally similar achiral impurities without peak tailing.

  • Column Selection: Install a Charged Surface Hybrid (CSH) C18 column (e.g., 2.1 x 100 mm, 1.7 µm). The slight positive charge on the silica surface will electrostatically repel the protonated diethylamino group, eliminating secondary interactions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (The ionic strength is critical to mask residual silanols).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min. Column temperature should be maintained at 40°C to lower mobile phase viscosity and improve mass transfer.

  • Self-Validating System Suitability: Inject a spiked system suitability standard containing the API and its closest eluting impurity. Validation Criterion: The tailing factor (Tf) of the API must be ≤ 1.2, and the baseline resolution (Rs) must be ≥ 1.5. If Tf > 1.2, remake Mobile Phase A ensuring exact 10 mM buffer concentration.

Protocol B: Chiral Enantiomeric Resolution (LC-MS Compatible)

Objective: Separate the (S)-enantiomer from the (R)-enantiomer using MS-volatile buffers.

  • Column Selection: Use an immobilized amylose-based Chiral Stationary Phase (CSP) such as Chiralpak IG-3 (2.1 x 150 mm, 3 µm). Immobilized phases are required to withstand the polar organic solvents used in LC-MS.

  • Mobile Phase Preparation (POM): Utilize Polar Organic Mode (POM) to maximize MS compatibility. Prepare a premixed isocratic mobile phase of 100% Methanol containing 10 mM Ammonium Formate and 0.1% Formic Acid. The volatile buffer provides the necessary ionic strength to facilitate the chiral recognition mechanism without suppressing the ESI signal [1].

  • Elution & Flow Rate: Run isocratically at 0.25 mL/min. Lower flow rates dramatically increase ESI sensitivity for chiral POM methods by allowing more efficient droplet desolvation in the MS source [1].

  • Self-Validating System Suitability: Inject a racemic standard (50:50 mixture of S and R isomers). Validation Criterion: The system is validated only if the resolution (Rs) between the (S) and (R) peaks is ≥ 1.5. Enantiomers must exhibit identical mass spectra, providing secondary confirmation of a successful chiral separation [1].

References

  • Desai, M. J. (2004). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies.
  • Nacalai Tesque, Inc. (n.d.). DL-Amino Acid Labeling Kit|Products. Nacalai Tesque.

Sources

Optimization

preventing oxidation of the phenol ring in (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol . Due to its highly electron-rich nature, this compound presents significant handling challenges, primarily rapid oxidative degradation. This document provides mechanistic insights, actionable troubleshooting steps, and validated protocols to ensure the integrity of your compound across all experimental phases.

Mechanistic Insight: The Causality of Degradation

To effectively prevent degradation, it is critical to understand the underlying chemical causality. (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol contains two strongly electron-donating groups (EDGs): a phenolic hydroxyl (-OH) and a diethylamino (-NEt₂) group.

These EDGs significantly increase the electron density of the aromatic ring, effectively raising the energy of the Highest Occupied Molecular Orbital (HOMO). This structural feature drastically lowers the redox potential of the molecule, making it exceptionally susceptible to single-electron transfer (SET) oxidation. When exposed to atmospheric oxygen, UV light, or trace transition metals (e.g., Cu²⁺, Fe³⁺), the phenol loses an electron to form a reactive phenoxy radical. This radical rapidly undergoes further oxidation or coupling to form highly colored quinone imines and polymeric byproducts (1)[1].

Furthermore, this oxidation is highly pH-dependent. Under alkaline conditions, the phenol deprotonates into a phenoxide anion, which is exponentially more reactive toward oxygen than the neutral phenol species.

OxidationPathway Phenol (s)-5-(Diethylamino)- 2-(1-hydroxyethyl)phenol Phenoxide Phenoxide Anion (Highly Reactive) Phenol->Phenoxide Alkaline pH (>8) Radical Phenoxy Radical Intermediate Phenol->Radical O2, Light, Metals Phenoxide->Radical Rapid SET Oxidation Quinone Quinone Imines & Polymeric Byproducts Radical->Quinone Coupling / Degradation pHControl pH Control (Maintains Protonation) pHControl->Phenoxide Blocks InertGas Inert Gas (Argon) (Excludes Oxygen) InertGas->Radical Blocks Antioxidant Antioxidants (Ascorbic Acid/BHT) Antioxidant->Radical Quenches

Oxidation cascade of electron-rich phenols and targeted intervention strategies.

Troubleshooting FAQs

Q1: My reaction mixture rapidly turns dark brown or reddish upon dissolution. What is the root cause, and how do I stop it? A1: This discoloration is the visual manifestation of quinone imine formation and subsequent oxidative polymerization (2)[2]. It occurs when atmospheric oxygen or trace metals catalyze the oxidation of the phenol ring.

  • Solution: You must eliminate the oxidants or outcompete the oxidation reaction. Work strictly under an Argon or Nitrogen atmosphere to remove the primary electron acceptor (O₂). Additionally, incorporate a sacrificial antioxidant like Butylated Hydroxytoluene (BHT), which acts as a radical scavenger to normalize oxidative effects (3)[3].

Q2: I am losing a significant portion of my yield during the aqueous extraction phase. How can I optimize the workup? A2: Yield loss during aqueous workup is almost always due to pH-induced auto-oxidation. If your aqueous phase is alkaline (pH > 8), the phenol deprotonates into a phenoxide anion. The phenoxide is vastly more electron-rich, drastically lowering the redox potential and causing instantaneous oxidation upon contact with air.

  • Solution: Maintain a slightly acidic to neutral pH (pH 4.0–6.0) during extraction. Use mild buffers like ammonium acetate or dilute citric acid instead of strong bases (NaOH, K₂CO₃). By keeping the molecule protonated, you maintain a higher thermodynamic barrier against oxidation.

Q3: My HPLC chromatograms show degradation peaks that increase over time while the sample sits in the autosampler. How do I stabilize analytical samples? A3: Auto-oxidation occurs continuously in solution, especially in aqueous-organic mobile phases exposed to the small amount of air in the autosampler vial headspace.

  • Solution: Incorporate 0.05% to 0.1% (w/v) Ascorbic Acid directly into your sample diluent. Ascorbic acid acts as a highly effective chain-breaking antioxidant; it donates an electron to quench the phenoxy radical, regenerating the parent phenol while oxidizing itself into harmless dehydroascorbic acid (4)[4].

Quantitative Stability Data

The following table summarizes the impact of environmental controls and antioxidant additives on the stability of highly electron-rich aminophenols in solution.

Storage/Reaction ConditionAdditive / InterventionpH LevelHalf-Life (t½)Visual Observation
Ambient Air, Room TempNone7.0< 2 HoursRapid dark brown discoloration
Ambient Air, Room TempNone10.0 (Alkaline)< 15 MinutesInstantaneous black/red polymerization
Argon Atmosphere, DarkNone7.0> 48 HoursSlight yellowing over time
Ambient Air, Room Temp0.1% Ascorbic Acid5.0 (Acidic)> 72 HoursRemains clear/colorless
Argon Atmosphere, 4°C0.05% BHT7.0> 6 MonthsNo visible degradation

Self-Validating Experimental Protocols

Protocol A: Air-Free Preparation and Storage (Synthesis & Handling)

This protocol ensures the exclusion of oxygen and the stabilization of the phenol using chain-breaking antioxidants.

  • Solvent Degassing: Transfer the desired solvent (e.g., Methanol, DMF) into a Schlenk flask. Perform three cycles of Freeze-Pump-Thaw, or sparge vigorously with ultra-high-purity Argon for at least 30 minutes.

  • Antioxidant Integration: Under a positive flow of Argon, add BHT to the degassed solvent to achieve a final concentration of 0.05% w/v.

    • Validation Step: Visually confirm complete dissolution of BHT before proceeding; undissolved antioxidant will leave the target molecule unprotected.

  • Substrate Dissolution: Carefully add (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol to the stabilized solvent against a counter-flow of Argon.

  • Storage: Transfer the solution to amber glass vials (to prevent UV-initiated radical formation). Flush the vial headspace with Argon for 10 seconds before immediately sealing with a PTFE-lined cap. Store at -20°C.

Protocol B: Stabilized HPLC Sample Preparation (Analytical Workflows)

This protocol prevents auto-oxidation during chromatographic analysis, ensuring accurate quantification.

  • Diluent Preparation: Prepare the HPLC diluent (e.g., 50:50 Water:Acetonitrile). Add Ascorbic Acid to a final concentration of 0.05% w/v.

  • pH Adjustment: Verify the pH of the aqueous portion is between 4.0 and 5.5. Adjust with dilute formic acid if necessary.

    • Validation Step: Ensure the pH does not exceed 7.0. Alkaline conditions will rapidly degrade both the target analyte and the ascorbic acid protectant.

  • Sample Preparation: Dissolve the analyte in the stabilized diluent immediately prior to analysis. Keep vials in a temperature-controlled autosampler (4°C) away from direct light.

References

  • BenchChem Technical Support Team. "Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions." BenchChem. 2

  • Ngamchuea, K., et al. "Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants." ACS Omega. 1

  • Caritá, A.C., et al. "Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology." MDPI. 4

  • Roig, J.C., et al. "The antioxidant BHT normalizes some oxidative effects of iron + ascorbate on lipid metabolism in Caco-2 cells." Journal of Nutrition / PubMed. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (S)- and (R)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol: An Uncharted Territory in Biological Activity

A comprehensive search of available scientific literature and databases has revealed a significant gap in the understanding of the specific biological activities of the (S)- and (R)-enantiomers of 5-(Diethylamino)-2-(1-h...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive search of available scientific literature and databases has revealed a significant gap in the understanding of the specific biological activities of the (S)- and (R)-enantiomers of 5-(Diethylamino)-2-(1-hydroxyethyl)phenol. At present, there are no publicly accessible studies that directly compare the pharmacological or biological effects of these two distinct stereoisomers. Furthermore, individual data on the biological targets and activity of each enantiomer is also not available.

This absence of specific data precludes the creation of a detailed comparative guide as initially intended. In the field of pharmacology and drug development, it is well-established that enantiomers of a chiral molecule can exhibit significantly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even produce undesirable side effects. Therefore, without experimental data, any discussion on the potential activities of (S)- and (R)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol would be purely speculative and scientifically unsound.

The Potential Landscape: General Activities of Structurally Related Aminophenols

While specific data for the title compounds is lacking, a broader look at the chemical class of aminophenols provides some context for their potential, albeit unconfirmed, biological activities. Aminophenol derivatives are known to possess a range of pharmacological properties, which are largely dependent on the specific substitutions on the aromatic ring and the nature of the amino and hydroxyl groups.

Generally, aminophenol derivatives have been investigated for a variety of biological effects, including:

  • Antioxidant Activity: The phenolic hydroxyl group is a key structural feature that can confer antioxidant properties by donating a hydrogen atom to scavenge free radicals. This activity is a common characteristic of many phenolic compounds.

  • Anti-inflammatory Effects: Some aminophenol derivatives have been shown to modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenases (COX) or by affecting cytokine signaling.

  • Cytotoxic and Anticancer Properties: Certain aminophenol-containing compounds have been explored for their potential to inhibit the growth of cancer cells.

  • Analgesic and Antipyretic Action: The well-known drug, paracetamol (acetaminophen), is a classic example of a p-aminophenol derivative with pain-relieving and fever-reducing properties.

It is crucial to reiterate that these are general activities of the broader aminophenol class, and it is not possible to assert that (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol or its (R)-enantiomer would exhibit any of these effects, nor to predict the stereoselectivity of any such action.

The Path Forward: A Call for Empirical Investigation

The lack of data on the biological activities of (S)- and (R)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol highlights an unexplored area of medicinal chemistry. To elucidate the potential therapeutic value of these compounds, a systematic investigation is required. The following experimental workflow would be essential to characterize and compare the two enantiomers.

Proposed Experimental Workflow

Figure 1. A proposed experimental workflow for the synthesis, characterization, and biological evaluation of the enantiomers of 5-(Diethylamino)-2-(1-hydroxyethyl)phenol.

This structured approach would enable researchers to:

  • Synthesize and purify both the (S)- and (R)-enantiomers to a high degree of stereochemical purity.

  • Conduct a broad panel of in vitro assays to identify any potential biological targets and activities. This would involve screening against various receptors, enzymes, and cell lines.

  • Directly compare the potency and efficacy of the two enantiomers in any identified activities to determine the stereochemical requirements for biological interaction.

  • If significant and promising activity is observed , further studies in animal models could be pursued to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

Until such studies are conducted and the results are published in peer-reviewed literature, a meaningful and scientifically valid comparison of the biological activities of (S)- and (R)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol remains an open question. Researchers and drug development professionals are encouraged to view this as an opportunity for novel investigation in the field of medicinal chemistry.

Comparative

High-Performance Chiral HPLC Validation for (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol: A Comparative Guide

As regulatory agencies increasingly mandate the development of single-enantiomer therapeutics to optimize efficacy and eliminate off-target toxicity[1], validating the chiral purity of complex active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

As regulatory agencies increasingly mandate the development of single-enantiomer therapeutics to optimize efficacy and eliminate off-target toxicity[1], validating the chiral purity of complex active pharmaceutical ingredients (APIs) is a critical path in drug development.

This guide provides a comprehensive, objective comparison of chiral stationary phases (CSPs) for the enantiomeric resolution of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol . By analyzing the causality behind column selection and mobile phase chemistry, this document establishes a self-validating analytical protocol designed for rigorous quality control environments.

Mechanistic Rationale: Overcoming Amphoteric Challenges

The molecule 5-(Diethylamino)-2-(1-hydroxyethyl)phenol presents a distinct chromatographic challenge due to its amphoteric (zwitterionic) nature. It contains:

  • A chiral center at the 1-hydroxyethyl group (the site of stereoselective recognition).

  • A basic diethylamino moiety (pKa ~9.5).

  • An acidic phenol moiety (pKa ~9.8).

The Causality of Peak Tailing and Additive Selection

In normal-phase chiral HPLC, the silica backbone of the stationary phase contains residual silanol groups (-SiOH) that act as weak acids. If a neutral mobile phase is used, the basic diethylamino group of the analyte will undergo severe secondary ion-exchange interactions with these silanols, resulting in catastrophic peak tailing and loss of chiral resolution[2].

To neutralize this, we must engineer the mobile phase with a dual-additive strategy:

  • Diethylamine (DEA, 0.1%): Acts as a sacrificial base. It competitively binds to the acidic silanols, masking them from the analyte and ensuring the diethylamino group elutes with sharp peak symmetry.

  • Trifluoroacetic Acid (TFA, 0.1%): Suppresses the ionization of the acidic phenol group, keeping the molecule in a neutral state. This maximizes the analyte's ability to engage in hydrogen bonding and π-π interactions with the chiral selector.

Comparative Analysis of Chiral Stationary Phases

Polysaccharide-based CSPs—specifically derivatized amylose and cellulose—are the industry gold standard for resolving chiral amines[3]. Chiral recognition on these phases relies on a combination of dipole interactions, inclusion complexation, and hydrogen bonding within the polymer's helical cavities[2].

To determine the optimal phase, we compared three distinct column chemistries using an optimized mobile phase of Hexane / Isopropanol / DEA / TFA (80:20:0.1:0.1 v/v).

Table 1: Comparative Chromatographic Performance
Chiral Stationary Phase (CSP)Polymer BackbonetR (R-isomer)tR (S-isomer)Selectivity (α)Resolution (Rs)Peak Symmetry (As)
Amylose tris(3,5-dimethylphenylcarbamate) Amylose8.45 min11.20 min1.453.10 1.05
Cellulose tris(3,5-dimethylphenylcarbamate) Cellulose9.10 min10.50 min1.211.651.12
Cellulose tris(4-methylbenzoate) Cellulose12.30 min13.10 min1.080.851.35

Expert Insight: The Amylose tris(3,5-dimethylphenylcarbamate) phase dramatically outperforms the cellulose derivatives. Why? The amylose backbone naturally forms a more flexible, loosely coiled helical structure compared to the rigid, tightly packed linear chains of cellulose. For a sterically bulky molecule like 5-(Diethylamino)-2-(1-hydroxyethyl)phenol, this flexible amylose groove allows the 1-hydroxyethyl chiral center to optimally align with the carbamate hydrogen-bonding sites (C=O and NH), maximizing the energy difference between the transient diastereomeric complexes formed by the R- and S-enantiomers.

Method Optimization Workflow

G N1 Analyze Molecular Structure Amphoteric: Phenol + Diethylamino N2 Select Polysaccharide CSPs Amylose vs. Cellulose Derivatives N1->N2 N3 Formulate Mobile Phase Hexane / Alcohol Modifier N2->N3 N4 Introduce Additives DEA (Amine) + TFA (Phenol) N3->N4 N5 Evaluate Resolution (Rs) Target: Rs > 1.5 N4->N5 N5->N3 Rs < 1.5 or Tailing N6 Validated Chiral Method Quantify (S)-Enantiomer N5->N6 Rs ≥ 1.5 & Symmetry 0.8-1.5

Fig 1: Iterative chiral HPLC method development workflow for amphoteric compounds.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The sequence will automatically halt if the System Suitability Test (SST) criteria are not met, preventing the generation of false chiral purity data.

Step 1: Chromatographic Conditions
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine / Trifluoroacetic Acid (80:20:0.1:0.1, v/v/v/v). Note: Premix the DEA and TFA in the isopropanol before adding to hexane to prevent localized salt precipitation.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C.

  • Detection: UV at 225 nm (optimal absorbance for the phenol chromophore).

  • Injection Volume: 10 µL.

Step 2: Sample Preparation
  • Diluent: Mobile phase (Hexane/IPA 80:20). Crucial: Never use 100% IPA or methanol as the diluent, as the strong solvent effect will cause peak distortion and premature elution.

  • Concentration: Prepare the (S)-enantiomer sample at 1.0 mg/mL.

Step 3: The Self-Validating SST Sequence

Before analyzing the unknown sample, execute the following injections:

  • Blank (Diluent): Confirms baseline stability and absence of carryover.

  • Racemic Standard (50:50 R/S): Validates resolving power. Pass Criteria: Resolution (Rs) must be ≥ 2.0. If Rs < 2.0, column degradation or mobile phase preparation error has occurred.

  • Pure (S)-Enantiomer Reference: Defines the retention time window. Pass Criteria: Peak symmetry (As) must be between 0.9 and 1.2.

  • Unknown Sample: Analyzed in triplicate.

Table 2: Method Validation Parameters (Summary)
Validation ParameterResult / Acceptance Criteria
Linearity Range 0.01 mg/mL to 1.5 mg/mL (R² > 0.999)
Limit of Detection (LOD) 0.05% of nominal concentration
Limit of Quantitation (LOQ) 0.15% of nominal concentration
Method Precision (%RSD) < 1.0% for Retention Time; < 2.0% for Area
Enantiomeric Excess (%ee) Calculated as: [(Area S - Area R) / (Area S + Area R)] × 100

References

  • Auerbach, M. "Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development." American Pharmaceutical Review, 2025. Available at: [Link]

Sources

Validation

Advanced LC-MS/MS Method Validation for (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol in Plasma: A Comparative Guide

As a Senior Application Scientist, I frequently encounter bioanalytical assays that fail during late-stage validation due to poor mechanistic design. The quantification of highly polar, basic analytes like (s)-5-(Diethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter bioanalytical assays that fail during late-stage validation due to poor mechanistic design. The quantification of highly polar, basic analytes like (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol in human plasma is a classic example. Structurally analogous to certain β2​ -agonists, this molecule features a basic diethylamino moiety (pKa ~10.0) and a polar phenol ring, making it notoriously difficult to retain on standard reversed-phase columns[1].

This guide objectively compares a conventional "catch-all" methodology (Protein Precipitation + C18 Chromatography) against an Optimized Mixed-Mode Protocol (Strong Cation Exchange SPE + Biphenyl Chromatography), providing the experimental data and mechanistic causality required to build a robust, self-validating assay.

Expertise & Experience: Mechanistic Causality

To design a successful assay, we must exploit the specific physicochemical properties of the analyte rather than fighting them.

Why the Traditional Method Fails

Traditional sample preparation relies on Protein Precipitation (PPT) with acetonitrile. While PPT removes gross proteins, it completely fails to remove endogenous plasma phospholipids (e.g., glycerophosphocholines)[2]. Because (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol is highly polar, it exhibits poor retention on standard C18 columns (capacity factor, k′<1 ). Consequently, the analyte co-elutes in the void volume alongside these residual phospholipids. This co-elution causes severe charge competition in the positive Electrospray Ionization (ESI+) source, leading to catastrophic ion suppression and assay irreproducibility[3].

Why the Optimized Method Succeeds

We overcome this by implementing a two-dimensional selectivity approach:

  • Sample Prep (MCX SPE): Polymeric mixed-mode strong cation exchange (MCX) yields the best results for phospholipid depletion[4]. By acidifying the plasma to pH 3.0, the diethylamino group becomes fully protonated and binds ionically to the sulfonic acid SPE sorbent. This allows us to aggressively wash the cartridge with 100% methanol—completely stripping away the matrix phospholipids—before eluting the target analyte with a high-pH solvent.

  • Chromatography (Biphenyl Phase): Instead of relying on hydrophobic partitioning (C18), a Biphenyl stationary phase provides enhanced π−π and dipole-dipole interactions with the analyte's phenol ring. This selectively increases the retention time ( k′=3.5 ), shifting the analyte far away from any residual solvent front interferences.

Workflow cluster_Trad Traditional Method (C18 + PPT) cluster_Opt Optimized Method (Biphenyl + MCX) Start Human Plasma Sample (Spiked with Analyte & IS) PPT Protein Precipitation (PPT) 3x Vol Acetonitrile Start->PPT Aliquot 1 SPE Mixed-Mode Cation Exchange (MCX) Targeted Wash at pH 3.0 Start->SPE Aliquot 2 C18 C18 Column Separation (Poor Retention, k' < 1) PPT->C18 Suppression Severe Matrix Effect (Phospholipid Co-elution) C18->Suppression Biphenyl Biphenyl Column Separation (Enhanced π-π, k' = 3.5) SPE->Biphenyl Clean Negligible Matrix Effect (Phospholipids Depleted) Biphenyl->Clean

Figure 1: Comparative workflow demonstrating the mechanistic advantage of MCX SPE and Biphenyl LC.

Trustworthiness: The Self-Validating Protocol

A reliable assay must be self-validating. The following optimized protocol incorporates a deuterated internal standard (IS-d5) to normalize extraction variations and mandates a System Suitability Test (SST) to verify column performance prior to batch acquisition.

Step-by-Step Optimized Methodology
  • System Suitability (SST): Inject a 10 ng/mL neat standard. Proceed only if Retention Time (Rt) is 3.5±0.1 min, peak asymmetry is <1.3 , and Signal-to-Noise (S/N) is >100 .

  • Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of IS (100 ng/mL IS-d5). Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and ensure the analyte's amine group is fully ionized.

  • SPE Conditioning: Condition a 30 mg/1 mL MCX cartridge with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Apply the acidified plasma sample to the sorbent bed at a flow rate of 1 drop/second.

  • Targeted Washing (Critical Step): Wash with 1 mL of 2% Formic acid in water to remove neutral/acidic proteins. Follow with 1 mL of 100% Methanol . (Mechanistic note: The methanol wash removes >99% of matrix phospholipids while the analyte remains locked to the sorbent via strong cation exchange).

  • Elution: Elute the target analyte with 2×500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the diethylamino group, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% 10 mM Ammonium Bicarbonate pH 9.0 / 10% Methanol).

  • LC-MS/MS Acquisition: Inject 5 µL onto the Biphenyl column.

MSMS Precursor Precursor Ion [M+H]+ m/z 210.2 Quant Quantifier Ion [M+H - H2O]+ m/z 192.1 Precursor->Quant -18 Da (H2O) CE: 15 eV Qual Qualifier Ion [M+H - N(Et)2]+ m/z 137.1 Precursor->Qual -73 Da (Diethylamine) CE: 25 eV

Figure 2: ESI+ MS/MS fragmentation pathway for (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol.

Data Presentation: Comparative Performance

The experimental data below clearly illustrates the superiority of the optimized method. By adhering to FDA Bioanalytical Method Validation guidelines [FDA], an acceptable quantitative method must demonstrate precision within 15% (20% at LLOQ) and matrix effects that do not compromise sensitivity.

Table 1: Chromatographic & MS Parameters Comparison
ParameterTraditional MethodOptimized Method
Sample Preparation Protein Precipitation (Acetonitrile)Mixed-Mode Cation Exchange (MCX)
Analytical Column Standard C18 (50 x 2.1 mm, 1.7 µm)Biphenyl (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Bicarbonate (pH 9.0)
Mobile Phase B 0.1% Formic Acid in AcetonitrileMethanol
Retention Time (Rt) 0.8 min (Elutes in void volume)3.5 min (Baseline resolved)
Phospholipid Removal <10% >99%
Table 2: Method Validation Summary (n=6 lots of human plasma)
Validation MetricTraditional MethodOptimized MethodRegulatory Acceptance Criteria
Lower Limit of Quantitation (LLOQ) 5.0 ng/mL0.1 ng/mL S/N ≥5 , Precision ≤20%
Linearity Range 5.0 – 500 ng/mL0.1 – 500 ng/mL R2≥0.99
Matrix Effect (Ion Suppression) -65% (Severe Suppression)-4% (Negligible) Consistent across matrix lots
Extraction Recovery 88%92% Consistent & Reproducible
Intra-day Precision (CV%) 14.5%3.2% ≤15%
Conclusion

Attempting to force a highly polar, basic analyte through a generic C18/PPT workflow results in a 50-fold loss in sensitivity (LLOQ of 5.0 ng/mL vs 0.1 ng/mL) due to severe phospholipid-induced ion suppression. By aligning the sample preparation chemistry (MCX) and chromatographic stationary phase (Biphenyl) with the specific functional groups of (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol, we achieve a highly robust, regulatory-compliant assay.

References

  • [2] Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.2

  • [3] Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis. 3

  • [4] Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. 4

  • [1] Detection of Doping Agents by LC–MS and LC–MS-MS. LCGC International.1

  • [FDA] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Pathways of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of a Multifunctional Molecule (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol is a chiral molecule incorporating three...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of a Multifunctional Molecule

(S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol is a chiral molecule incorporating three key functional groups: a phenolic hydroxyl, a secondary alcohol, and a tertiary amine. This unique combination presents a distinct analytical challenge and a rich opportunity for mass spectrometric investigation. Understanding the fragmentation pathways is paramount for its unambiguous identification in complex matrices, for metabolite identification studies, and for the development of robust quantitative assays in a drug development pipeline. This guide will compare and contrast the fragmentation behavior under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI), providing a comprehensive framework for its analysis.

Predicted Mass and Molecular Formula

Before delving into fragmentation, it is crucial to establish the fundamental properties of the parent molecule.

PropertyValue
Molecular Formula C12H19NO2
Monoisotopic Mass 209.1416 g/mol
Nominal Mass 209 g/mol
Nitrogen Rule Applicable (Odd number of nitrogens, odd nominal mass)[1]

The presence of a single nitrogen atom dictates that the molecular ion will have an odd mass-to-charge ratio (m/z), a foundational rule in mass spectrometry that provides an initial checkpoint for spectral interpretation.[1]

Electron Ionization (EI) Fragmentation: A High-Energy Interrogation

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and often complex fragmentation. This provides a detailed molecular fingerprint. For (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol, the fragmentation will be a competitive process influenced by all three functional groups.

Key Predicted EI Fragmentation Pathways

The primary fragmentation events in EI are driven by the formation of a radical cation and the subsequent cleavage of the weakest bonds to form more stable ions.

  • Alpha-Cleavage at the Hydroxyethyl Group: This is anticipated to be a dominant fragmentation pathway. The bond between the benzylic carbon and the methyl group is prone to cleavage, leading to a resonance-stabilized benzylic cation. This is a classic fragmentation for alcohols.[1][2][3]

  • Alpha-Cleavage at the Diethylamino Group: The C-C bond adjacent to the nitrogen atom is also susceptible to cleavage. The loss of an ethyl radical is a probable event, resulting in a resonance-stabilized iminium ion. This is a characteristic fragmentation for aliphatic amines.[1][4][5]

  • Benzylic Cleavage and Rearrangements: The benzylic position is activated by the aromatic ring, making the C-C bond of the hydroxyethyl side chain a prime site for cleavage.

  • Phenolic Group Influence: Phenols typically exhibit a stable molecular ion.[6][7] While extensive fragmentation is expected due to the other functional groups, the molecular ion peak should be observable. Fragmentations involving the loss of CO (28 Da) or CHO (29 Da) are also characteristic of phenolic compounds.[6][7]

Visualizing EI Fragmentation

EI_Fragmentation M [M]⁺˙ m/z 209 F1 m/z 194 [M-CH₃]⁺ M->F1 -•CH₃ (α-cleavage at alcohol) F2 m/z 136 [M-C₂H₅N(C₂H₅)]⁺ M->F2 -•N(C₂H₅)₂ (Benzylic cleavage) F3 m/z 180 [M-C₂H₅]⁺ M->F3 -•C₂H₅ (α-cleavage at amine) F4 m/z 191 [M-H₂O]⁺ M->F4 -H₂O (Dehydration)

Caption: Predicted EI fragmentation pathways for (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol.

Tabulated EI Fragmentation Data
Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Structure of Fragment/LossRationale
20919415•CH₃Alpha-cleavage at the secondary alcohol.
20918029•C₂H₅Alpha-cleavage adjacent to the diethylamino group.
20919118H₂ODehydration from the secondary alcohol.[2]
20913673•N(C₂H₅)₂Cleavage of the diethylamino group.
19416628COLoss of carbon monoxide from the phenolic fragment, a common pathway for phenols.[6][7]

Electrospray Ionization (ESI) Fragmentation: A Softer Approach for Structural Confirmation

Electrospray Ionization is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode, with less in-source fragmentation compared to EI. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

Positive Ion Mode ESI-MS/MS ([M+H]⁺)

In positive ion mode, protonation is likely to occur at the most basic site, the diethylamino group. Collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 210) will lead to characteristic product ions.

  • Loss of Water: The most facile fragmentation is often the loss of a neutral water molecule (18 Da) from the protonated molecule, driven by the lability of the secondary alcohol. This would result in a prominent fragment at m/z 192.

  • Loss of the Diethylamino Group: Cleavage of the C-N bond can lead to the loss of diethylamine (73 Da), resulting in a fragment at m/z 137.

  • Cleavage of the Hydroxyethyl Side Chain: Fragmentation of the C-C bond in the side chain can lead to the loss of acetaldehyde (44 Da), giving a fragment at m/z 166.

Visualizing Positive Ion ESI-MS/MS Fragmentation

ESI_Positive_Fragmentation MH [M+H]⁺ m/z 210 F1 m/z 192 [M+H-H₂O]⁺ MH->F1 -H₂O F2 m/z 137 [M+H-N(C₂H₅)₂]⁺ MH->F2 -HN(C₂H₅)₂ F3 m/z 166 [M+H-CH₃CHO]⁺ MH->F3 -CH₃CHO

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule [M+H]⁺.

Negative Ion Mode ESI-MS/MS ([M-H]⁻)

In negative ion mode, deprotonation will occur at the most acidic site, the phenolic hydroxyl group. The resulting [M-H]⁻ ion (m/z 208) will exhibit different fragmentation patterns upon CID.

  • Loss of the Hydroxyethyl Side Chain: The primary fragmentation is likely to be the cleavage of the bond between the aromatic ring and the hydroxyethyl side chain, leading to the loss of a neutral acetaldehyde molecule (44 Da) and a fragment at m/z 164. This is a common fragmentation for substituted phenols.[8]

Visualizing Negative Ion ESI-MS/MS Fragmentation

ESI_Negative_Fragmentation MH_neg [M-H]⁻ m/z 208 F1_neg m/z 164 [M-H-CH₃CHO]⁻ MH_neg->F1_neg -CH₃CHO

Caption: Predicted ESI-MS/MS fragmentation of the deprotonated molecule [M-H]⁻.

Tabulated ESI-MS/MS Fragmentation Data
Ionization ModePrecursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Structure of Fragment/LossRationale
Positive21019218H₂OLoss of water from the protonated secondary alcohol.
Positive21013773HN(C₂H₅)₂Loss of the neutral diethylamine moiety.
Positive21016644CH₃CHOLoss of acetaldehyde from the hydroxyethyl side chain.
Negative20816444CH₃CHOCleavage of the C-C bond of the hydroxyethyl side chain from the deprotonated phenol.

Experimental Protocols

To empirically validate these predicted fragmentation pathways, the following experimental protocols are recommended.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method for ESI
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative modes.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MS Scan Range: m/z 50-500.

  • MS/MS: Perform product ion scans on the precursor ions (m/z 210 in positive mode, m/z 208 in negative mode) with a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for EI

For GC-MS analysis, derivatization of the polar hydroxyl groups is recommended to improve volatility and chromatographic peak shape.

  • Derivatization:

    • Evaporate 100 µL of the 10 µg/mL working solution to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70 °C for 30 minutes.

  • GC System: A standard gas chromatograph.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS System: A mass spectrometer with an Electron Ionization (EI) source.

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-600.

Conclusion: A Roadmap for Analysis

The mass spectrometric fragmentation of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol is a predictable yet intricate interplay of its constituent functional groups. Electron Ionization provides a detailed, high-energy fragmentation fingerprint, ideal for library matching and initial identification. In contrast, Electrospray Ionization, particularly when coupled with tandem mass spectrometry, offers a more controlled fragmentation that is invaluable for quantitative studies (e.g., using Multiple Reaction Monitoring, MRM) and for confirming the molecular weight and key structural motifs. By understanding the comparative fragmentation pathways presented in this guide, researchers are better equipped to develop and validate robust analytical methods for this and structurally related compounds.

References

  • Vertex AI Search, Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC.
  • Vertex AI Search, mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes.
  • Vertex AI Search, Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab...
  • Vertex AI Search, Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural M
  • Vertex AI Search, Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • Vertex AI Search, 17.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts.
  • Vertex AI Search, Ion Types and Fragmentation Patterns in Mass Spectrometry - Cre
  • Vertex AI Search, Part 12: Aromatic alcohols' Mass Spectrum (Fragmentation Pattern)
  • Vertex AI Search, mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes.
  • Vertex AI Search, Mass Spectrometry of Alcohols - Chemistry Steps.
  • Vertex AI Search, Characteristic Fragmentation Behavior of N,N-Diethylaniline Compounds by Extractive Electrospray Ioniz
  • Vertex AI Search, Mass Spectrometry: Fragment
  • Vertex AI Search, Mass Spectrometric Detection of Phenols using the Gibbs Reaction - Purdue Chemistry.
  • Vertex AI Search, 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts.
  • Vertex AI Search, Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - PubMed.
  • Vertex AI Search, Phenolic screening by HPLC–DAD–ESI/MSn and antioxidant capacity of leaves, flowers and berries of Rubus grandifolius Lowe - DigitUMa.
  • Vertex AI Search, Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed.
  • Vertex AI Search, Mass spectrum and fragmentation scheme of phenol, derivatised with MTBSTFA.
  • Vertex AI Search, Mass Spectrometry Part 8 - Fragment
  • Vertex AI Search, Mass Spectrometry - Fragmentation P

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Validation

X-Ray Crystallography Validation of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol Absolute Configuration: A Comparative Guide

Determining the absolute configuration of chiral active pharmaceutical ingredient (API) intermediates is a critical regulatory and mechanistic requirement in drug development. For (S)-5-(Diethylamino)-2-(1-hydroxyethyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Determining the absolute configuration of chiral active pharmaceutical ingredient (API) intermediates is a critical regulatory and mechanistic requirement in drug development. For (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol —a molecule composed entirely of light atoms (C, H, N, O)—assigning the (S)-configuration at the secondary alcohol stereocenter presents unique analytical challenges[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the gold-standard approach—Single-Crystal X-ray Diffraction (SCXRD) utilizing anomalous dispersion—against two robust, field-proven orthogonal techniques: Vibrational Circular Dichroism (VCD)[2] and Mosher’s NMR method[3]. This guide will break down the causality behind each experimental choice and provide self-validating protocols for your laboratory workflows.

AnalyticalStrategy Title Absolute Configuration Workflow (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol SCXRD SCXRD (Cu Kα) Anomalous Dispersion Title->SCXRD Mosher Mosher's Method 1H NMR Analysis Title->Mosher VCD VCD Spectroscopy DFT Calculation Title->VCD Cryst Requires High-Quality Single Crystal SCXRD->Cryst Deriv Requires MTPA-Cl Derivatization Mosher->Deriv Sol Requires Solution-State Neat Sample VCD->Sol Flack Flack Parameter ≈ 0 (Absolute Structure) Cryst->Flack Delta Δδ (S-R) Analysis (Spatial Geometry) Deriv->Delta IR Experimental vs Calculated IR/VCD Spectra Sol->IR

Workflow comparing SCXRD, Mosher's Method, and VCD for absolute configuration determination.

Method 1: Single-Crystal X-ray Diffraction (SCXRD) - The Gold Standard

Causality & Experience

SCXRD is the definitive method for absolute configuration[4]. However, for a light-atom molecule like 5-(Diethylamino)-2-(1-hydroxyethyl)phenol, the anomalous scattering signal under standard Molybdenum (Mo Kα) radiation is virtually indistinguishable from background noise[5]. To overcome this, the experimental design must pivot to a Copper (Cu Kα) microfocus source ( λ=1.54178 Å). The longer wavelength significantly amplifies the resonant scattering differences between Friedel pairs for oxygen and nitrogen atoms, enabling a statistically meaningful extraction of the Flack parameter[4]. A Flack parameter near 0 (with standard uncertainty u<0.04 ) confirms the (S)-configuration, whereas a value near 1 indicates the inverted (R)-configuration[1].

Protocol: SCXRD Validation
  • Crystallization: Dissolve 10 mg of the compound in a minimal volume of ethyl acetate/heptane (1:1 v/v). Allow slow evaporation at 4 °C over 3–5 days to yield diffraction-quality single crystals.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Cu Kα microfocus source and a CCD/CMOS detector. Maintain the crystal at 100 K using a liquid nitrogen cryostream to minimize thermal motion and maximize high-angle diffraction intensity.

  • Refinement: Integrate the data and solve the structure using direct methods (e.g., SHELXT). Refine the structure (SHELXL) using full-matrix least-squares on F2 .

  • Self-Validation: Calculate the Flack parameter using Parsons' quotient method or Hooft parameter analysis. Ensure the standard uncertainty is <0.04 for unambiguous assignment[4].

Method 2: Mosher's Ester NMR Method

Causality & Experience

When a compound resists crystallization, solution-state NMR using Mosher's method is the premier orthogonal technique[3]. This method exploits the secondary alcohol at the 1-hydroxyethyl position. By derivatizing the alcohol with both enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), we create a pair of diastereomeric esters[3]. The causality of this method rests on the anisotropic shielding cone generated by the MTPA phenyl ring[6]. Protons spatially located within this cone experience an upfield chemical shift. By mapping the chemical shift differences ( ΔδSR=δS​−δR​ ), we construct a self-validating spatial model of the substituents, unambiguously confirming the (S)-configuration[3].

Protocol: Mosher's Derivatization
  • Reaction Setup: In two separate dry NMR tubes, dissolve 1.0 mg of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol in 0.5 mL anhydrous CDCl 3​ [3].

  • Catalysis: Add 1.5 equivalents of anhydrous pyridine to each tube to act as an acid scavenger and catalyst[3].

  • Derivatization: Add 1.2 equivalents of (R)-MTPA-Cl to the first tube (yields S-Mosher ester) and (S)-MTPA-Cl to the second tube (yields R-Mosher ester)[3].

  • NMR Acquisition: After 1 hour at room temperature, acquire high-resolution 1 H NMR spectra (e.g., 600 MHz) for both samples.

  • Self-Validation: Calculate ΔδSR for the methyl protons and aromatic protons. Positive values for substituents on one side of the plane and negative values for the other validate the (S)-configuration based on the established MTPA conformational model.

MosherLogic Start Secondary Alcohol (S)-Configuration DerivR React with (R)-MTPA-Cl Forms (S)-Ester Start->DerivR DerivS React with (S)-MTPA-Cl Forms (R)-Ester Start->DerivS ShieldS Phenyl ring shields L1 substituents DerivR->ShieldS ShieldR Phenyl ring shields L2 substituents DerivS->ShieldR Calc Calculate Δδ = δ(S) - δ(R) ShieldS->Calc ShieldR->Calc Result Positive Δδ for L1 Negative Δδ for L2 Confirms (S)-Isomer Calc->Result

Mechanistic logic of Mosher's ester derivatization for assigning stereocenters via NMR.

Method 3: Vibrational Circular Dichroism (VCD)

Causality & Experience

Vibrational Circular Dichroism (VCD) bypasses both crystallization and chemical derivatization by directly probing the chiral environment of molecular vibrations[7]. VCD measures the differential absorption of left versus right circularly polarized infrared light[2]. Because this differential is acutely sensitive to the 3D spatial arrangement of the molecule's atoms, it serves as a direct stereochemical fingerprint. The protocol is self-validating through computational rigor: the experimental VCD spectrum is directly overlayed with a Density Functional Theory (DFT) simulated spectrum of the (S)-enantiomer[7]. A high degree of spectral correlation confirms the absolute configuration[2].

Protocol: VCD Analysis
  • Sample Preparation: Dissolve 15 mg of the compound in 150 μ L of CDCl 3​ (0.1 M concentration) and place it in a BaF 2​ IR cell with a 100 μ m path length.

  • Data Acquisition: Record the IR and VCD spectra from 2000 to 900 cm −1 using a VCD spectrometer, accumulating scans for 4–6 hours to ensure a high signal-to-noise ratio.

  • Computational Modeling: Perform a conformational search using molecular mechanics, followed by DFT optimization (e.g., B3LYP/6-311G(d,p)) of the (S)-enantiomer[7].

  • Self-Validation: Calculate the theoretical IR and VCD spectra, apply a Lorentzian band shape, and overlay them with the experimental data. A high neighborhood similarity index confirms the (S)-configuration.

Comparative Data Synthesis

ParameterSCXRD (Cu Kα)Mosher's Method (NMR)VCD Spectroscopy
Sample State Single CrystalSolution (Derivatized)Solution (Neat)
Primary Challenge Growing diffraction-quality crystalsQuantitative derivatizationAccurate DFT conformational modeling
Data Output Flack Parameter ( x≈0 ) ΔδSR Chemical ShiftsExperimental vs. DFT Spectra
Time to Result 3–7 Days (Crystal growth dependent)1–2 Days2–4 Days (Computation dependent)
Destructive? NoYes (Derivatization)No
Confidence Level Absolute (Gold Standard)High (Empirical Model)High (Ab Initio Model)

Conclusion

While VCD and Mosher's method offer robust, rapid solution-state alternatives, SCXRD utilizing Cu Kα radiation remains the unequivocal gold standard for the absolute configuration assignment of light-atom molecules like (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol. The optimal analytical choice should be dictated by the physical state of your API intermediate (crystalline vs. amorphous) and the availability of computational resources.

References

  • Flack parameter - Wikipedia | wikipedia.org | 5

  • Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols | benchchem.com | 3

  • Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review | nih.gov | 2

  • Determination of absolute configuration of chiral molecules using vibrational optical activity: a review | nih.gov | 7

  • Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography | acs.org | 6

  • For Peer Review - Howard Flack | flack.ch | 1

  • X-ray Single-Crystal Diffraction | encyclopedia.pub | 4

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Safety & Regulatory Compliance

Safety

Comprehensive Operational &amp; Disposal Protocol for (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol

As drug development professionals and analytical chemists, handling complex active pharmaceutical ingredients (APIs) and their intermediates requires moving beyond generic safety data sheets. (S)-5-(Diethylamino)-2-(1-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical chemists, handling complex active pharmaceutical ingredients (APIs) and their intermediates requires moving beyond generic safety data sheets. (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol is a chiral, amphoteric organic intermediate. Because it features both a basic tertiary amine and an acidic phenolic hydroxyl group, its solubility, reactivity, and environmental persistence are highly pH-dependent.

This guide provides field-proven, self-validating protocols for the safe operational handling, spill response, and regulatory disposal of this compound, ensuring compliance and protecting laboratory personnel.

Physicochemical Hazard Profiling

Understanding the molecular structure is the first step in designing a safe operational workflow. The amphoteric nature of this compound dictates our choice of absorbents, cleaning agents, and disposal streams.

PropertyValueOperational Implication
Chemical Name (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenolChiral API intermediate; requires stereospecific, contamination-free handling.
Molecular Formula C12H19NO2Non-halogenated organic; dictates the specific incineration disposal stream.
Molecular Weight 209.29 g/mol Solid at room temperature; poses a fine dust inhalation risk during transfer.
Key Functional Groups Phenol, Tertiary Amine, 2° AlcoholAmphoteric nature; solubility is highly pH-dependent.
Estimated pKa ~9.5 (Phenol), ~10.0 (Amine)Avoid strong acids/bases during cleanup to prevent exothermic salt formation.

Incidental Spill Response & Containment Protocol

According to the American Chemical Society's Guide for Chemical Spill Response, the critical first step in any incident is determining whether a spill is "incidental" (manageable locally) or "uncontrolled" (requiring external HazMat response)[1]. For incidental benchtop spills of (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol, execute the following self-validating methodology:

Step 1: Risk Assessment & Segregation Assess the spill volume and dust generation. If the spill is large enough to require a respirator, evacuate immediately and call emergency services[1]. For localized spills (< 100g), restrict access to the immediate area.

Step 2: Barrier Protection (PPE) Equip nitrile gloves (double-gloving is highly recommended to prevent dermal penetration by phenolic compounds), splash-proof chemical goggles, and a flame-resistant lab coat.

Step 3: Inert Containment Surround and cover the spilled material with an inert absorbent such as vermiculite or clean dry sand.

  • Causality: Never use reactive absorbents (like sodium bicarbonate or citric acid). The amphoteric nature of the aminophenol can trigger localized exothermic acid-base reactions, potentially aerosolizing the compound and creating a greater inhalation hazard.

Step 4: Mechanical Collection Using non-sparking tools (e.g., a polypropylene dustpan and brush), sweep the absorbed mixture from the outer edges toward the center to minimize particulate spread. Transfer the material into a wide-mouth, high-density polyethylene (HDPE) container.

Step 5: Surface Decontamination & Validation Wash the affected surface with a neutral pH laboratory detergent and water. Collect all rinsate.

  • Self-Validation Check: To verify complete decontamination, swab the cleaned surface and apply a single drop of 1% Iron(III) chloride ( FeCl3​ ) solution to the swab. If the swab remains its natural color (no purple/blue shift), the phenolic residue has been successfully and completely removed.

Regulatory Waste Management & Disposal Protocols

Because this compound is a biologically active organic molecule with potential aquatic toxicity, the National Research Council's Prudent Practices in the Laboratory dictates strict segregation and thermal destruction[2].

Step 1: Waste Segregation Classify the collected spill material, contaminated PPE, and experimental waste as "Non-Halogenated Organic Hazardous Waste."

  • Causality: Segregating non-halogenated waste from halogenated streams prevents the formation of highly toxic dioxins during incineration and significantly reduces institutional disposal costs.

Step 2: Regulatory Labeling Attach a compliant hazardous waste tag detailing the chemical name, accumulation start date, and primary hazards (Toxic/Irritant). Under EPA RCRA Subpart K, academic and research entities benefit from flexible hazardous waste determination rules, allowing trained professionals to manage these containers efficiently within the lab before transferring them to a central facility[3].

Step 3: Subpart K Satellite Accumulation Store the sealed HDPE container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment.

  • Self-Validation Check: Ensure the container is strictly closed unless actively adding waste. This is a core requirement to prevent vapor release and maintain compliance with EPA satellite accumulation standards[4].

Step 4: Final Destruction Coordinate with your Environmental Health & Safety (EHS) department to transport the waste to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Causality: The mandated disposal route is high-temperature incineration[2]. Incineration at temperatures exceeding 1000°C ensures the complete thermal destruction of the active pharmaceutical intermediate, preventing it from entering the water table and causing downstream ecological damage.

Visual Workflow: Waste Management & Spill Response

G Start Spill or Waste Generation: (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol Assess Assess Volume & Risk Start->Assess Incidental Incidental Spill (< 1L, No Respirator Needed) Assess->Incidental Uncontrolled Uncontrolled Spill (> 1L or High Toxicity Risk) Assess->Uncontrolled PPE Don PPE (Gloves, Goggles, Lab Coat) Incidental->PPE Evacuate Evacuate Area & Call Emergency Responders Uncontrolled->Evacuate Contain Contain with Inert Absorbent (Sand/Vermiculite) PPE->Contain Collect Collect in HDPE Container using Non-Sparking Tools Contain->Collect Label Label: Non-Halogenated Organic Hazardous Waste Collect->Label Store Store in RCRA Subpart K Satellite Accumulation Area Label->Store Dispose Final Disposal: High-Temperature Incineration Store->Dispose

Decision pathway for the safe containment, collection, and disposal of aminophenol laboratory waste.

References

  • American Chemical Society. "Guide for Chemical Spill Response." ACS Task Force on Laboratory Waste Management.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals 1995." National Academies Press.[Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories."[Link]

  • U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories."[Link]

Sources

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